molecular formula C15H16N2O B1341304 N-(3-Aminophenyl)-3-phenylpropanamide CAS No. 754162-13-5

N-(3-Aminophenyl)-3-phenylpropanamide

Número de catálogo: B1341304
Número CAS: 754162-13-5
Peso molecular: 240.3 g/mol
Clave InChI: HVIXXESZUFTZMD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-Aminophenyl)-3-phenylpropanamide ( 754162-13-5) is an aromatic propanamide derivative of interest in chemical and pharmaceutical research. This compound features a molecular formula of C15H16N2O, a molecular weight of 240.30 g/mol, and is characterized by both an aromatic primary amine and an amide functional group, making it a valuable intermediate for the synthesis of more complex molecules . Research into structurally similar 3-phenylpropanamide derivatives has demonstrated significant potential, particularly in the field of agrochemical and antibacterial development. Studies have shown that such derivatives, especially those incorporating acyl hydrazone units, exhibit excellent inhibitory activity against plant-pathogenic bacteria like Xanthomonas oryzae pv. oryzae (Xoo) and Ralstonia solanacearum (Rs) . This suggests that N-(3-Aminophenyl)-3-phenylpropanamide could serve as a crucial precursor scaffold in the design and synthesis of novel antibacterial agents. The primary amine on the meta-substituted phenyl ring provides a reactive site for further functionalization, such as condensation with carbonyl compounds or formation of urea and sulfonamide derivatives. Researchers can leverage this compound to explore structure-activity relationships and develop new compounds for investigating bacterial inhibition mechanisms. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-(3-aminophenyl)-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c16-13-7-4-8-14(11-13)17-15(18)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIXXESZUFTZMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588476
Record name N-(3-Aminophenyl)-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754162-13-5
Record name N-(3-Aminophenyl)-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

"N-(3-Aminophenyl)-3-phenylpropanamide" CAS number 22987-10-6 characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Characterization of N-(3-Aminophenyl)-3-phenylpropanamide (CAS: 22987-10-6)

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of N-(3-Aminophenyl)-3-phenylpropanamide, CAS number 22987-10-6. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the compound's synthesis, physicochemical properties, and thorough analytical characterization. Drawing from established chemical principles and available data, this guide explains the causality behind experimental choices and provides self-validating protocols. Key data from mass spectrometry, infrared spectroscopy, and a theoretical analysis of nuclear magnetic resonance spectra are presented in detail. The guide also includes safety and handling protocols to ensure proper laboratory practice. Our objective is to furnish a document that is not merely a compilation of data, but a practical and authoritative resource for the scientific community engaged in organic synthesis and medicinal chemistry.

Introduction and Strategic Importance

N-(3-Aminophenyl)-3-phenylpropanamide is an organic compound featuring a bifunctional scaffold: a primary aromatic amine and a secondary amide.[1] This structure makes it a valuable intermediate in synthetic chemistry. The primary amine offers a reactive site for a wide array of chemical transformations, such as diazotization, acylation, and alkylation, while the amide linkage provides structural rigidity and hydrogen bonding capabilities.

The strategic placement of the amino group at the meta-position relative to the propanamide substituent influences the molecule's electronic and steric properties, making it a distinct building block compared to its ortho- and para-isomers.[1] While specific, large-scale applications are not widely documented, its structure is analogous to scaffolds found in compounds of interest for pharmaceutical and materials science research. Phenylpropanamide derivatives, for example, are explored for their biological activities, including potential as enzyme inhibitors or as agents in agrochemical research.[2][3] This guide provides the foundational chemical knowledge required to leverage this compound's synthetic potential.

Physicochemical and Computed Properties

The fundamental properties of N-(3-Aminophenyl)-3-phenylpropanamide are summarized below. These data are critical for determining appropriate solvents, reaction conditions, and purification methods.

PropertyValueSource
CAS Number 22987-10-6[4]
Molecular Formula C₉H₁₂N₂O[4][5]
Molecular Weight 164.20 g/mol [4]
IUPAC Name N-(3-aminophenyl)propanamide[4]
Appearance Solid / Powder[1]
Melting Point 92-96 °C (lit.)
SMILES CCC(=O)NC1=CC=CC(=C1)N[4]
InChI Key VGDKCRMZIWPMPW-UHFFFAOYSA-N

Synthesis and Mechanistic Considerations

A robust and common method for the synthesis of N-aryl amides is the acylation of an aromatic amine. For N-(3-Aminophenyl)-3-phenylpropanamide, the most direct pathway involves the selective mono-acylation of m-phenylenediamine with a suitable propanoylating agent.

Proposed Reaction Scheme

The reaction proceeds by the nucleophilic attack of one of the amino groups of m-phenylenediamine on the electrophilic carbonyl carbon of propanoyl chloride. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is used to scavenge the HCl byproduct, preventing the protonation and deactivation of the starting amine.

Synthesis_Workflow Synthesis Workflow Diagram reac1 m-Phenylenediamine proc1 Dissolve m-Phenylenediamine and Triethylamine in DCM reac1->proc1 reac2 Propanoyl Chloride proc3 Add Propanoyl Chloride dropwise reac2->proc3 reac3 Triethylamine (Base) reac3->proc1 reac4 Dichloromethane (Solvent) reac4->proc1 proc2 Cool solution to 0 °C (Ice Bath) proc1->proc2 proc2->proc3 proc4 Stir at Room Temperature (Monitor by TLC) proc3->proc4 proc5 Aqueous Workup (Wash with H₂O, NaHCO₃, brine) proc4->proc5 proc6 Dry (Na₂SO₄), Filter, and Concentrate proc5->proc6 proc7 Purify by Recrystallization or Column Chromatography proc6->proc7 prod N-(3-Aminophenyl)propanamide proc7->prod

Caption: A typical laboratory workflow for the synthesis of N-(3-Aminophenyl)propanamide.

Step-by-Step Experimental Protocol

Causality Statement: The choice of a chlorinated solvent like dichloromethane (DCM) is based on its inertness and ability to dissolve the reactants while being immiscible with the aqueous solutions used during workup. Cooling the reaction to 0°C during the addition of the highly reactive acyl chloride is crucial to control the exothermic reaction and minimize the formation of the di-acylated byproduct.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve m-phenylenediamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

  • Reagent Addition: Cool the flask in an ice-water bath to 0 °C. Add propanoyl chloride (1.0 eq) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting diamine is consumed.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess diamine), saturated sodium bicarbonate solution (to remove excess acid), and brine.

  • Isolation: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the final product, N-(3-Aminophenyl)-3-phenylpropanamide, as a solid.

Structural Elucidation and Characterization

A multi-technique approach is essential for the unambiguous confirmation of the chemical structure. The logical flow involves confirming the molecular weight, identifying functional groups, and finally, mapping the precise connectivity of atoms.

Characterization_Flow Logical Workflow for Structural Characterization start Synthesized Product ms Mass Spectrometry (MS) start->ms ir Infrared Spectroscopy (IR) start->ir nmr Nuclear Magnetic Resonance (NMR) start->nmr inf_ms Confirms Molecular Weight (e.g., [M+H]⁺) ms->inf_ms inf_ir Identifies Functional Groups (C=O, N-H, C-N) ir->inf_ir inf_nmr Determines Atomic Connectivity & Chemical Environment nmr->inf_nmr conc Structure Confirmed: N-(3-Aminophenyl)propanamide inf_ms->conc inf_ir->conc inf_nmr->conc

Caption: The logical workflow for comprehensive structural characterization.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, serving as the first crucial confirmation of a successful synthesis. High-resolution mass spectrometry (HRMS) data, when available, can confirm the elemental composition.

Self-Validation Insight: The observed mass of the protonated molecular ion ([M+H]⁺) must match the calculated theoretical mass for C₉H₁₃N₂O⁺ within a narrow tolerance (typically < 5 ppm in HRMS), providing high confidence in the molecular formula.

Ion / AdductObserved m/zInterpretationSource
[M+H]⁺ 165.1022Protonated Molecular Ion[4]
[M+Na]⁺ 187.08418Sodium Adduct (Predicted)[6]
[M-H]⁻ 163.08768Deprotonated Molecular Ion (Predicted)[6]

The primary fragment observed in LC-MS/MS would likely result from the cleavage of the amide bond, a characteristic fragmentation pathway for this class of compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum is defined by characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

Self-Validation Insight: The presence of a strong carbonyl (C=O) stretch in the 1650-1690 cm⁻¹ region concurrently with N-H stretching bands confirms the amide functionality. The appearance of "twin peaks" for the N-H stretch is characteristic of a primary amine (-NH₂).[7]

Wavenumber (cm⁻¹)IntensityBond VibrationFunctional Group
3450 - 3250Medium, Sharp (2 bands)N-H StretchPrimary Aromatic Amine
3350 - 3150MediumN-H StretchSecondary Amide
3100 - 3000MediumC-H StretchAromatic Ring
2980 - 2850MediumC-H StretchAliphatic (CH₃, CH₂)
1680 - 1640 Strong C=O Stretch (Amide I) Secondary Amide
1620 - 1520StrongN-H Bend (Amide II) + C=C StretchAmide + Aromatic
1300 - 1200MediumC-N StretchAmide / Aromatic Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Chemical structure of N-(3-Aminophenyl)propanamide with atom numbering for NMR assignment.

Predicted ¹H NMR (400 MHz, DMSO-d₆) Solvent Choice Rationale: DMSO-d₆ is chosen for its ability to dissolve the polar compound and to clearly resolve amide (N-H) and amine (N-H₂) protons, which exchange more slowly than in protic solvents like CDCl₃ or D₂O.

Proton(s)Predicted Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment
H₇ (NH)9.8 - 10.2singlet (broad)-1HAmide Proton
H₂7.1 - 7.3singlet (broad)-1HAromatic
H₄, H₆6.8 - 7.0multiplet-2HAromatic
H₅6.3 - 6.5triplet~7.81HAromatic
H₁₀ (NH₂)5.0 - 5.3singlet (broad)-2HAmine Protons
H₉2.2 - 2.4triplet~7.52H-CH₂-CO-
H (on C10)1.0 - 1.2triplet~7.53H-CH₂-CH₃

Predicted ¹³C NMR (100 MHz, DMSO-d₆)

Carbon(s)Predicted Shift (δ, ppm)Assignment
C₈171 - 173Amide Carbonyl (C=O)
C₁149 - 151Aromatic C-NH₂
C₃139 - 141Aromatic C-NH(CO)
C₅129 - 131Aromatic C-H
C₆112 - 114Aromatic C-H
C₂109 - 111Aromatic C-H
C₄105 - 107Aromatic C-H
C₉38 - 40-CH₂-CO-
C (on C10)9 - 11-CH₂-CH₃

Safety and Handling

Proper safety protocols are mandatory when handling N-(3-Aminophenyl)-3-phenylpropanamide. The compound should be handled in a well-ventilated fume hood.

Self-Validation Insight: The GHS classifications provide a clear, standardized guide to the potential hazards. Adherence to the corresponding precautionary statements is a self-validating system for ensuring laboratory safety.

Hazard CategoryGHS ClassificationPrecautionary CodesSource
Skin Irritation H315: Causes skin irritationP280, P302+P352[4]
Eye Irritation H319: Causes serious eye irritationP280, P305+P351+P338[4]
Respiratory Irritation H335: May cause respiratory irritationP261, P304+P340[4]
  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety glasses with side shields, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[8]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

N-(3-Aminophenyl)-3-phenylpropanamide (CAS: 22987-10-6) is a synthetically accessible and versatile chemical intermediate. This guide has detailed its logical synthesis via acylation of m-phenylenediamine and outlined a comprehensive characterization workflow. The identity and purity of the compound can be confidently established through a combination of mass spectrometry (to confirm molecular weight), IR spectroscopy (to verify functional groups), and NMR spectroscopy (to confirm atomic connectivity). The provided safety and handling information ensures its responsible use in a research and development setting. This document serves as a foundational resource for scientists looking to employ this compound in their synthetic endeavors.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 89953, N-(3-Aminophenyl)propanamide. Retrieved January 25, 2026 from [Link].

  • PubChemLite (n.d.). N-(3-aminophenyl)propanamide (C9H12N2O). Retrieved January 25, 2026 from [Link].

  • U.S. Environmental Protection Agency (n.d.). Propanamide, N-(3-aminophenyl)-. Substance Details. Retrieved January 25, 2026 from [Link].

  • Clark, J. (n.d.). Infrared spectrum of propanamide. Advanced Organic Chemistry. Retrieved January 25, 2026 from [Link].

  • Zhang, Y., et al. (2024). Development of Novel 3-Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry. Retrieved January 25, 2026 from [Link].

Sources

Spectroscopic Characterization of N-(3-Aminophenyl)-3-phenylpropanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound N-(3-Aminophenyl)-3-phenylpropanamide. Due to the limited availability of published experimental spectra for this specific molecule, this guide will focus on a comprehensive prediction and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in fundamental spectroscopic principles and supported by comparative analysis with structurally related compounds. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic properties of this and similar molecules.

Molecular Structure and Spectroscopic Overview

N-(3-Aminophenyl)-3-phenylpropanamide is an amide derivative with a molecular formula of C₁₅H₁₆N₂O and a molecular weight of 240.30 g/mol . The structural features, including an aromatic amine, a secondary amide, a monosubstituted benzene ring, and a disubstituted benzene ring, give rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and structural elucidation in various research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectra for N-(3-Aminophenyl)-3-phenylpropanamide, along with a detailed interpretation.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ¹H NMR Data for N-(3-Aminophenyl)-3-phenylpropanamide

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.5 - 10.0Singlet1HAmide N-HThe amide proton is typically deshielded and appears as a broad singlet.
~7.20 - 7.40Multiplet5HC₆H₅-Protons of the monosubstituted phenyl ring.
~7.10Triplet1HAr-H (aminophenyl)Aromatic proton on the aminophenyl ring, coupled to two neighboring protons.
~6.80Doublet1HAr-H (aminophenyl)Aromatic proton on the aminophenyl ring.
~6.70Singlet1HAr-H (aminophenyl)Aromatic proton on the aminophenyl ring.
~6.50Doublet1HAr-H (aminophenyl)Aromatic proton on the aminophenyl ring.
~3.60Singlet2H-NH₂The primary amine protons, which may appear as a broad singlet.
~3.00Triplet2H-CH₂-PhMethylene protons adjacent to the phenyl group, split by the neighboring CH₂.
~2.60Triplet2H-CH₂-C=OMethylene protons adjacent to the carbonyl group, split by the neighboring CH₂.

Causality Behind Predicted Shifts: The aromatic protons of the 3-aminophenyl group are expected to be shifted upfield compared to benzene due to the electron-donating effect of the amino group. The amide proton's chemical shift can be highly variable and is dependent on solvent and concentration. The methylene protons of the propanamide chain are diastereotopic and are expected to appear as triplets due to coupling with each other.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for N-(3-Aminophenyl)-3-phenylpropanamide

Chemical Shift (δ, ppm)AssignmentRationale
~172C=O (Amide)The carbonyl carbon of the amide group is characteristically found in this downfield region.
~147Ar-C (C-NH₂)The aromatic carbon attached to the amino group is deshielded.
~141Ar-C (ipso-phenyl)The ipso-carbon of the 3-phenyl group.
~139Ar-C (ipso-aminophenyl)The ipso-carbon of the N-(3-aminophenyl) group.
~129Ar-C (phenyl)Aromatic carbons of the monosubstituted phenyl ring.
~128Ar-C (phenyl)Aromatic carbons of the monosubstituted phenyl ring.
~126Ar-C (phenyl)Aromatic carbons of the monosubstituted phenyl ring.
~129Ar-C (aminophenyl)Aromatic carbon of the aminophenyl ring.
~115Ar-C (aminophenyl)Aromatic carbon of the aminophenyl ring.
~112Ar-C (aminophenyl)Aromatic carbon of the aminophenyl ring.
~108Ar-C (aminophenyl)Aromatic carbon of the aminophenyl ring.
~38-CH₂-C=OThe methylene carbon adjacent to the carbonyl group.
~32-CH₂-PhThe methylene carbon adjacent to the phenyl group.

Expertise in Interpretation: The chemical shifts of the aromatic carbons in the 3-aminophenyl ring are influenced by the electronic effects of both the amino and the amide substituents. The carbonyl carbon signal is expected to be a sharp singlet in a proton-decoupled spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for N-(3-Aminophenyl)-3-phenylpropanamide are listed in Table 3. These predictions are based on the known absorption ranges for similar functional groups.

Table 3: Predicted IR Absorption Bands for N-(3-Aminophenyl)-3-phenylpropanamide

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3400 - 3200Medium, BroadN-H StretchPrimary Amine (-NH₂) & Secondary Amide (N-H)
3100 - 3000MediumC-H StretchAromatic C-H
3000 - 2850MediumC-H StretchAliphatic C-H
~1660StrongC=O Stretch (Amide I)Amide Carbonyl
~1600 & ~1480MediumC=C StretchAromatic Ring
~1540MediumN-H Bend (Amide II)Amide
750 - 700 & 700-650StrongC-H BendMonosubstituted & Meta-disubstituted Benzene

Self-Validating System: The presence of both N-H stretching bands (from the amine and amide) and a strong carbonyl absorption are key indicators for the confirmation of the molecule's primary structure. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For N-(3-Aminophenyl)-3-phenylpropanamide, the molecular weight is 240.30 g/mol .

Expected Mass Spectrum:

  • Molecular Ion (M⁺): A peak at m/z = 240 is expected, corresponding to the intact molecule.

  • [M+H]⁺ Ion: In techniques like electrospray ionization (ESI), the protonated molecule at m/z = 241 would be prominent. This is consistent with data for the related but smaller molecule, N-(3-aminophenyl)propanamide, which shows a [M+H]+ ion[1].

Predicted Fragmentation Pathway:

The molecule is expected to fragment at the amide bond and along the propanamide chain.

G cluster_0 N-(3-Aminophenyl)-3-phenylpropanamide (m/z 240) cluster_1 Fragmentation Pathways M [C₁₅H₁₆N₂O]⁺˙ F1 [C₉H₁₀NO]⁺ m/z 148 M->F1 Cleavage of C-N bond F2 [C₆H₇N]⁺˙ m/z 93 M->F2 Cleavage of amide C-N bond F3 [C₇H₇]⁺ m/z 91 M->F3 Benzylic cleavage F4 [C₉H₉O]⁺ m/z 133 M->F4 Cleavage of Cα-Cβ bond

Caption: Predicted major fragmentation pathways for N-(3-Aminophenyl)-3-phenylpropanamide.

Authoritative Grounding: The fragmentation pattern can be predicted based on established principles of mass spectrometry. For instance, the formation of the tropylium ion (m/z 91) is a very common fragmentation pathway for compounds containing a benzyl group. Cleavage of the amide bond is also a highly probable fragmentation route.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of N-(3-Aminophenyl)-3-phenylpropanamide.

Synthesis: Amide Coupling Reaction

G Reactant1 3-Phenylpropanoic acid Coupling Coupling Agent (e.g., DCC, EDC) Reactant1->Coupling Reactant2 m-Phenylenediamine Reactant2->Coupling Product N-(3-Aminophenyl)-3-phenylpropanamide Coupling->Product Amide bond formation Solvent Anhydrous Solvent (e.g., DCM, DMF) Solvent->Coupling

Caption: General workflow for the synthesis of N-(3-Aminophenyl)-3-phenylpropanamide.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve equimolar amounts of 3-phenylpropanoic acid and m-phenylenediamine in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Cool the solution in an ice bath and add a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) portion-wise.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours.

  • Work-up: Filter the reaction mixture to remove any precipitated urea byproduct. Wash the organic layer with dilute acid, dilute base, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Spectroscopic Analysis
  • NMR Spectroscopy:

    • Prepare a ~5-10 mg/mL solution of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

  • IR Spectroscopy:

    • Prepare a KBr pellet containing a small amount of the solid sample or cast a thin film from a volatile solvent onto a salt plate.

    • Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., ESI or APCI).

    • Acquire the mass spectrum in the desired mass range.

Conclusion

This technical guide provides a robust, albeit predictive, spectroscopic profile of N-(3-Aminophenyl)-3-phenylpropanamide. The presented data and interpretations, based on sound chemical principles and comparisons with related structures, offer a valuable resource for the identification and characterization of this compound. The outlined experimental protocols provide a solid foundation for its synthesis and empirical spectroscopic analysis. As with any predictive data, experimental verification is the ultimate standard for confirmation.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 89953, N-(3-Aminophenyl)propanamide. [Link].

Sources

An In-Depth Technical Guide to the Biological Activity of N-(3-Aminophenyl)-3-phenylpropanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of N-(3-Aminophenyl)-3-phenylpropanamide derivatives. By synthesizing data from contemporary research, this document aims to equip researchers and drug development professionals with the foundational knowledge to explore this promising chemical scaffold further.

Introduction: The N-(3-Aminophenyl)-3-phenylpropanamide Scaffold

The N-(3-Aminophenyl)-3-phenylpropanamide core structure presents a versatile scaffold for medicinal chemistry, combining the structural features of a phenylpropanamide moiety and a meta-substituted aminophenyl ring. This unique combination allows for diverse chemical modifications, leading to a broad spectrum of biological activities. The exploration of this scaffold is driven by the need for novel therapeutic agents with improved efficacy and safety profiles across various disease areas, including oncology, neurodegenerative disorders, and epilepsy.

Synthetic Strategies

The synthesis of N-(3-Aminophenyl)-3-phenylpropanamide derivatives typically involves the formation of an amide bond between a substituted 3-phenylpropanoic acid and a substituted 3-phenylenediamine. The choice of synthetic route often depends on the desired substitutions on both aromatic rings and the availability of starting materials.

A common and efficient method for amide bond formation is the use of coupling agents. This approach offers high yields and mild reaction conditions, making it suitable for a wide range of substrates.

Experimental Protocol: General Amide Coupling Synthesis

This protocol describes a general method for the synthesis of N-(3-Aminophenyl)-3-phenylpropanamide derivatives using a carbodiimide coupling agent.

Materials:

  • Substituted 3-phenylpropanoic acid

  • Substituted 1,3-phenylenediamine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) (as a catalyst)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Appropriate workup and purification reagents (e.g., ethyl acetate, sodium bicarbonate solution, brine, magnesium sulfate, silica gel for column chromatography)

Procedure:

  • Acid Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted 3-phenylpropanoic acid (1.0 eq) and HOBt or DMAP (0.1-0.2 eq) in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the coupling agent, DCC or EDCI (1.1-1.2 eq), to the solution and stir for 30 minutes at 0 °C to activate the carboxylic acid.

  • Amine Addition: To the reaction mixture, add the substituted 1,3-phenylenediamine (1.0 eq) dissolved in a minimal amount of the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

    • Dilute the filtrate with an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_reactants Reactants cluster_reagents Reagents 3-Phenylpropanoic_Acid Substituted 3-Phenylpropanoic Acid Reaction_Mixture Amide Bond Formation 3-Phenylpropanoic_Acid->Reaction_Mixture 1,3-Phenylenediamine Substituted 1,3-Phenylenediamine 1,3-Phenylenediamine->Reaction_Mixture Coupling_Agent Coupling Agent (DCC or EDCI) Coupling_Agent->Reaction_Mixture Catalyst Catalyst (HOBt or DMAP) Catalyst->Reaction_Mixture Solvent Anhydrous Solvent (DMF or DCM) Solvent->Reaction_Mixture Purified_Product N-(3-Aminophenyl)-3-phenylpropanamide Derivative Reaction_Mixture->Purified_Product Workup & Purification

General synthetic workflow for N-(3-Aminophenyl)-3-phenylpropanamide derivatives.

Biological Activities and Therapeutic Potential

Derivatives of the N-(3-Aminophenyl)-3-phenylpropanamide scaffold have demonstrated a range of biological activities, suggesting their potential as therapeutic agents in several key areas of drug discovery.

Anticancer Activity

The N-(3-aminophenyl)acetamide scaffold, a close structural analog of the core topic, has shown promising anticancer activity[1]. Structure-activity relationship (SAR) studies on these analogs have provided valuable insights into the structural features that contribute to their cytotoxic effects against various cancer cell lines[1].

Mechanism of Action: Kinase Inhibition

A significant number of modern cancer therapies target protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation[2][3]. The PI3K/Akt/mTOR pathway is one such critical signaling cascade that is frequently over-activated in many human cancers, contributing to tumor growth and resistance to therapy[2][3][4][5][6]. Derivatives of the N-(3-Aminophenyl)-3-phenylpropanamide scaffold are being investigated as potential inhibitors of kinases within this and other oncogenic pathways.

cluster_upstream Upstream Signaling cluster_pathway PI3K/Akt/mTOR Pathway cluster_downstream Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Inhibitor N-(3-Aminophenyl)- 3-phenylpropanamide Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Potential inhibition of the PI3K/Akt/mTOR pathway by N-(3-Aminophenyl)-3-phenylpropanamide derivatives.

Table 1: Cytotoxicity of Selected N-(aminophenyl)acetamide Analogs [1]

Compound IDSubstitution (R)Cell LineIC50 (µM)
1a HPC3>100
1b 4-FPC352.3
1c 4-ClPC345.1
2a HMCF-7>100
2b 4-FMCF-768.4
2c 4-ClMCF-759.8

Note: The data presented is for N-(aminophenyl)acetamide analogs, which are structurally similar to the core topic. The anticancer activity of direct N-(3-Aminophenyl)-3-phenylpropanamide derivatives requires further investigation.

Neuroprotective Activity

Neurodegenerative disorders such as Alzheimer's disease are characterized by progressive neuronal loss. One of the pathological hallmarks of Alzheimer's is the accumulation of amyloid-beta (Aβ) plaques, which are generated by the enzymatic cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1)[1][7]. Inhibition of BACE1 is therefore a key therapeutic strategy to reduce Aβ production and its associated neurotoxicity[1][7].

Additionally, some 3-phenylpropanamide derivatives have shown potential as butyrylcholinesterase (BChE) inhibitors, which could be beneficial in Alzheimer's disease treatment[8].

Mechanism of Action: BACE1 Inhibition

By inhibiting the activity of BACE1, N-(3-Aminophenyl)-3-phenylpropanamide derivatives could potentially reduce the formation of neurotoxic Aβ peptides, thereby protecting neurons from damage and slowing the progression of Alzheimer's disease.

APP Amyloid Precursor Protein (APP) Abeta Amyloid-β (Aβ) Peptides APP->Abeta BACE1 cleavage BACE1 β-secretase (BACE1) g-secretase γ-secretase Plaques Aβ Plaques Abeta->Plaques Aggregation Neurotoxicity Neurotoxicity Plaques->Neurotoxicity Inhibitor N-(3-Aminophenyl)- 3-phenylpropanamide Derivative Inhibitor->BACE1

Potential BACE1 inhibition by N-(3-Aminophenyl)-3-phenylpropanamide derivatives in Alzheimer's disease.

Table 2: Neuroprotective Activity of a 3-Phenylpropanamide Derivative [8]

CompoundTargetIC50 (µM)Neuroprotective Effect
12a huBChE0.95Neuroprotection against l-Glu/Aβ₂₅₋₃₅-induced injury

Note: The data presented is for a specific 3-phenylpropanamide derivative, not an N-(3-Aminophenyl)-3-phenylpropanamide. Further research is needed to evaluate the neuroprotective potential of the core scaffold.

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures. A key mechanism underlying seizures is the excessive firing of neurons, which is often mediated by voltage-gated sodium channels (VGSCs)[9][10][11][12]. Many existing antiepileptic drugs act by modulating the activity of these channels[10][11][12].

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

N-(3-Aminophenyl)-3-phenylpropanamide derivatives may exert anticonvulsant effects by binding to and stabilizing the inactive state of VGSCs. This would reduce the number of channels available to open in response to depolarization, thereby decreasing neuronal excitability and suppressing seizure activity.

cluster_channel Voltage-Gated Sodium Channel Resting Resting State Open Open State (Na+ influx) Inactive Inactive State Open->Inactive Action_Potential Action Potential (Neuronal Firing) Open->Action_Potential Inactive->Resting Repolarization Depolarization Depolarization Depolarization->Open Repolarization Repolarization Inhibitor N-(3-Aminophenyl)- 3-phenylpropanamide Derivative Inhibitor->Inactive Stabilizes

Potential modulation of voltage-gated sodium channels by N-(3-Aminophenyl)-3-phenylpropanamide derivatives.

Table 3: Anticonvulsant Activity of a Related Benzamide Derivative [13]

Compound ClassSeizure ModelActivity
N-(aminophenyl)benzamidesMESGood anticonvulsant potential

Note: This data is for a related benzamide scaffold. The anticonvulsant properties of N-(3-Aminophenyl)-3-phenylpropanamide derivatives warrant dedicated investigation.

Future Directions and Conclusion

The N-(3-Aminophenyl)-3-phenylpropanamide scaffold represents a promising starting point for the development of novel therapeutic agents. The diverse biological activities observed in structurally related compounds highlight the potential of this chemical class. Future research should focus on:

  • Systematic Synthesis and Screening: A comprehensive library of N-(3-Aminophenyl)-3-phenylpropanamide derivatives with diverse substitution patterns should be synthesized and screened against a wide range of biological targets.

  • Detailed Mechanistic Studies: For active compounds, in-depth studies are required to elucidate their precise mechanisms of action, including the identification of specific molecular targets and signaling pathways.

  • Structure-Activity Relationship (SAR) Elucidation: A thorough investigation of the SAR will guide the rational design of more potent and selective derivatives.

  • In Vivo Efficacy and Safety Profiling: Promising candidates should be advanced to in vivo models to evaluate their therapeutic efficacy, pharmacokinetics, and safety profiles.

References

  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]

  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). PI3K/Akt signalling pathway and cancer. Nature Reviews Drug Discovery, 4(12), 988-1004. [Link]

  • Castañer, R., & Herrero, E. (1993). [Rational conception, synthesis and evaluation of phenytoinergic potential anticonvulsants. A series ofretrobenzamides: N-(nitrophenyl) benzamides and N-(aminophenyl) benzamides]. Anales de la Real Academia de Farmacia, 59(2), 241-256. [Link]

  • Development of Novel 3-Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. (2025). ACS Omega. [Link]

  • Catterall, W. A., Wisedchaisri, G., & Zheng, N. (2017). The chemical basis for electrical signaling. Nature Chemical Biology, 13(5), 455-463. [Link]

  • Al-Khalaf, A. A., et al. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science, 40(2), 437-464. [Link]

  • Dorogan, M. (2023). Design and Synthesis of Substituted N,3,3-Triphenylpropanamide and 1-Benzhydryl-N-phenylazetidine-3-carboxamide Analogs and their Biological Evaluation. CUNY Academic Works. [Link]

  • Yan, R., & Vassar, R. (2014). Targeting BACE1 for Alzheimer's disease. The Lancet Neurology, 13(3), 319-329. [Link]

  • Kaminski, K., et al. (2020). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 25(23), 5738. [Link]

  • Development of Novel 3-Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. (2025). ACS Omega. [Link]

  • Wikipedia. (n.d.). PI3K/Akt/mTOR pathway. [Link]

  • ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines. [Link]

  • Diana, P., et al. (2010). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. Bioorganic & Medicinal Chemistry, 18(12), 4524-4529. [Link]

  • A.D.A.M., Inc. (2021). Voltage Gated Sodium Channel Genes in Epilepsy: Mutations, Functional Studies, and Treatment Dimensions. Frontiers in Pharmacology. [Link]

  • Wodtke, R., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 22(21), 11553. [Link]

  • Al-Khalaf, A. A., et al. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4-Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science, 40(2), 437-464. [Link]

  • Castañer, R., & Herrero, E. (1993). [Rational conception, synthesis and evaluation of phenytoinergic potential anticonvulsants. A series ofretrobenzamides: N-(nitrophenyl) benzamides and N-(aminophenyl) benzamides]. Anales de la Real Academia de Farmacia, 59(2), 241-256. [Link]

  • MRC PPU. (2017). Kinase Profiling Inhibitor Database. University of Dundee. [Link]

  • Das, B., & Yan, R. (2019). BACE1: A Key Regulator in Alzheimer's Disease Progression and Current Development of its Inhibitors. Current Topics in Medicinal Chemistry, 19(26), 2396-2415. [Link]

  • Meisler, M. H., et al. (2021). Role of Sodium Channels in Epilepsy. Cold Spring Harbor Perspectives in Medicine, 11(5), a034676. [Link]

  • Szabo, A., et al. (2022). Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer's Disease Therapy. International Journal of Molecular Sciences, 23(23), 14708. [Link]

  • Al-Warhi, T., et al. (2020). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules, 25(11), 2623. [Link]

  • Porta, C., Paglino, C., & Mosca, A. (2014). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Frontiers in Oncology, 4, 66. [Link]

  • ResearchGate. (2025). Novel Hybrids of 6-Amino-3-n-butylphthalide and Neuroprotective Groups against Ischemic Stroke. [Link]

  • Sapijanskaitė-Banevič, B., et al. (2025). Design and synthesis of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. RSC Medicinal Chemistry. [Link]

  • Nakashima, T., et al. (2002). [Screening of protein kinase inhibitors]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 119(4), 237-243. [Link]

  • Dorogan, M. (2023). Design and Synthesis of Substituted N,3,3-Triphenylpropanamide and 1-Benzhydryl-N-phenylazetidine-3-carboxamide Analogs and their Biological Evaluation. CUNY Academic Works. [Link]

  • A.D.A.M., Inc. (2021). Voltage Gated Sodium Channel Genes in Epilepsy: Mutations, Functional Studies, and Treatment Dimensions. Frontiers in Pharmacology. [Link]

  • Kamiński, K., et al. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. [Link]

  • Barrow, D., et al. (2025). Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. Cancer Drug Resist. [Link]

  • Li, X., et al. (2021). Novel hybrids of 6-amino-3-n-butylphthalide and neuroprotective groups against ischemic stroke. New Journal of Chemistry, 45(15), 6824-6835. [Link]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Journal of the National Cancer Institute, 110(6), 551-563. [Link]

  • Rollando, R., et al. (2022). In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index. Pharmacognosy Journal, 14(6). [Link]

  • Combs, D. W., et al. (2025). Synthesis and resolution of novel 3'-substituted phenylalanine amides. Tetrahedron Letters, 36(34), 6121-6124. [Link]

  • Beck, H., & Yaari, Y. (2008). Voltage-gated sodium channels in epilepsy. Pflugers Archiv : European journal of physiology, 455(4), 587-596. [Link]

  • Alzheimer's Drug Discovery Foundation. (2015). BACE1 Inhibitors in Phase 3 Trials for Alzheimer's are Safe in Moderate Doses, According to Study. [Link]

  • Vassar, R. (2024). Exploring the cognitive impact of BACE1 inhibition for Alzheimer's disease. [Link]

  • Kamiński, K., et al. (2021). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Molecules, 26(16), 4944. [Link]

Sources

An In-depth Technical Guide to "N-(3-Aminophenyl)-3-phenylpropanamide" Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Therapeutic Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the discovery and optimization of novel molecular scaffolds that can be tailored to interact with a multitude of biological targets is a paramount objective. The "N-(3-Aminophenyl)-3-phenylpropanamide" core represents one such privileged structure, a versatile framework that has given rise to a diverse array of bioactive analogs. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive exploration of this scaffold's journey from a chemical entity to a source of promising therapeutic candidates. We will delve into the nuances of its synthesis, dissect the structure-activity relationships that govern its biological effects, and explore the mechanisms through which these compounds exert their influence on various pathological conditions. Our narrative will be grounded in experimental evidence, explaining not just the "what" but the "why" behind key scientific decisions, thereby offering a robust and self-validating framework for future research in this exciting area.

The N-(3-Aminophenyl)-3-phenylpropanamide Core: A Gateway to Diverse Bioactivity

The fundamental structure of N-(3-Aminophenyl)-3-phenylpropanamide features a central phenylpropanamide moiety linked to a 3-aminophenyl group. This arrangement of aromatic rings and an amide linker provides a unique three-dimensional architecture that allows for diverse chemical modifications and interactions with biological macromolecules. The inherent flexibility of the propanamide chain, coupled with the potential for functionalization on both phenyl rings, has made this scaffold a fertile ground for the development of compounds targeting a wide range of diseases.

Initial explorations into this chemical space have revealed significant potential in several therapeutic areas, most notably in the treatment of neurodegenerative diseases, cancer, and inflammatory conditions. The following sections will provide a detailed examination of the medicinal chemistry efforts in these areas.

Targeting Neurodegenerative Disorders: The Quest for Neuroprotection and Symptomatic Relief

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a significant and growing unmet medical need. The N-(3-Aminophenyl)-3-phenylpropanamide scaffold has emerged as a promising starting point for the development of novel therapeutics in this domain, primarily through the inhibition of key enzymes implicated in disease progression.

Butyrylcholinesterase (BChE) Inhibition in Alzheimer's Disease

A prominent strategy in the management of Alzheimer's disease is the modulation of cholinergic neurotransmission. While acetylcholinesterase (AChE) inhibitors have been the mainstay of treatment, selective inhibition of butyrylcholinesterase (BChE) has gained traction as a valuable therapeutic approach.[1]

Recent studies have led to the development of potent and selective BChE inhibitors based on the 3-phenylpropanamide framework. Through structural optimization and extensive structure-activity relationship (SAR) studies, researchers have identified key modifications that enhance BChE inhibitory activity. For instance, the introduction of a benzylpiperidine moiety and a carbamate group has been shown to result in compounds with significant BChE inhibition.[1] Molecular docking studies have revealed that these analogs occupy the hydrophobic cavity of BChE, forming multiple interactions with key residues, which explains their potent inhibitory activity.[1]

Table 1: BChE Inhibitory Activity of Representative N-(3-Aminophenyl)-3-phenylpropanamide Analogs

Compound IDModificationseqBChE IC50 (µM)huBChE IC50 (µM)Reference
12a 4-benzylpiperidine and N-ethyl-N-methylcarbamoyl moieties1.30.95[1]
10b 4-benzylpiperidine and N-ethyl-N-methylcarbamoyl moieties (aliphatic ketone linker)2.36.3[1]

Note: eqBChE refers to equine BChE and huBChE refers to human BChE.

Beyond enzymatic inhibition, promising lead compounds have demonstrated the ability to cross the blood-brain barrier (BBB) and exhibit neuroprotective effects in cellular models of Alzheimer's disease.[1] Furthermore, in vivo studies in animal models of cognitive impairment have shown that these compounds can significantly alleviate memory deficits, highlighting their potential as disease-modifying agents.[1]

Anticonvulsant Activity

The versatility of the N-phenylpropanamide scaffold extends to the potential treatment of neurological disorders like epilepsy. Certain derivatives have shown promising anticonvulsant properties in preclinical models, such as the maximal electroshock-induced seizure (MES) test.[2] This suggests that these compounds may act by preventing the spread of seizures, potentially through the modulation of voltage-dependent sodium channels or by acting as NMDA receptor antagonists.[2] Further investigation into the precise mechanism of action is warranted to fully elucidate their therapeutic potential in epilepsy.

Combating Cancer: A Scaffold for Novel Antiproliferative Agents

The application of N-(3-Aminophenyl)-3-phenylpropanamide analogs extends to oncology, where derivatives have been investigated for their ability to inhibit the growth of cancer cells.

One notable example involves the development of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide analogs, which have demonstrated potent in vitro activity against various cancer cell lines, including those resistant to standard therapies.[2] These compounds have been shown to induce cell death through a combination of apoptosis and autophagy. Importantly, lead compounds from this series have exhibited favorable pharmacokinetic properties and have demonstrated significant tumor growth reduction in in vivo xenograft models.[2]

Modulating the Inflammatory Response

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a continuous pursuit in medicinal chemistry. The N-phenylpropanamide scaffold has been explored for its potential to modulate inflammatory pathways.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory disorders.[3][4] Analogs of N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide have been identified as potent inhibitors of the NLRP3 inflammasome.[5] These compounds block the activation of the inflammasome, leading to a reduction in the release of pro-inflammatory cytokines such as IL-1β.[3][4] This line of research opens up possibilities for the development of novel therapeutics for conditions driven by NLRP3-mediated inflammation.

NLRP3_Inflammasome_Inhibition cluster_activation NLRP3 Inflammasome Activation cluster_inhibition Inhibition cluster_downstream Downstream Effects PAMPs/DAMPs PAMPs/DAMPs Priming_Signal Priming Signal (e.g., LPS) NLRP3 NLRP3 Priming_Signal->NLRP3 Upregulation Activation_Signal Activation Signal (e.g., ATP) Activation_Signal->NLRP3 Activation ASC ASC NLRP3->ASC Recruitment Pro-caspase-1 Pro-caspase-1 ASC->Pro-caspase-1 Recruitment Caspase-1 Caspase-1 Pro-caspase-1->Caspase-1 Cleavage N3P_Analog N-(3-Aminophenyl)- 3-phenylpropanamide Analog N3P_Analog->NLRP3 Inhibition Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β Cleavage IL-1β IL-1β (Inflammation) Pro-IL-1β->IL-1β

Experimental Protocols: A Practical Guide

To facilitate further research and development of this promising scaffold, this section provides detailed, step-by-step methodologies for the synthesis of a representative analog and a key biological assay.

Synthesis of N-(3-Aminophenyl)-3-phenylpropanamide

This protocol describes a general method for the amide coupling reaction to synthesize the core scaffold.

Materials:

  • 3-Phenylpropanoic acid

  • 1,1'-Carbonyldiimidazole (CDI) or other coupling agents like EDCI/HOBt

  • m-Phenylenediamine

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-phenylpropanoic acid (1.0 equivalent) in anhydrous DMF. Add CDI (1.1 equivalents) portion-wise at room temperature. Stir the mixture for 1-2 hours until the evolution of CO2 ceases, indicating the formation of the acylimidazolide intermediate.

  • Amide Bond Formation: To the activated carboxylic acid solution, add a solution of m-phenylenediamine (1.5 equivalents) in anhydrous DMF dropwise. Stir the reaction mixture at room temperature overnight.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-(3-aminophenyl)-3-phenylpropanamide.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Butyrylcholinesterase (BChE) Inhibition Assay

This protocol is based on the Ellman's method to determine the BChE inhibitory activity of the synthesized analogs.

Materials:

  • Butyrylcholinesterase (from equine serum or human serum)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of BChE, BTCI, and DTNB in phosphate buffer. Prepare serial dilutions of the test compounds in DMSO.

  • Assay Setup: In a 96-well microplate, add 20 µL of the test compound solution at various concentrations. Add 140 µL of phosphate buffer and 20 µL of the BChE solution to each well.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction: Add 20 µL of the BTCI solution to each well to start the enzymatic reaction.

  • Measurement: Immediately after adding BTCI, add 20 µL of the DTNB solution. Measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The percent inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration.

BChE_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (BChE, BTCI, DTNB, Buffer) Plate_Setup Add Compounds, Buffer, and BChE to 96-well plate Reagents->Plate_Setup Compounds Prepare Test Compounds (Serial Dilutions) Compounds->Plate_Setup Pre-incubation Incubate at 37°C for 15 min Plate_Setup->Pre-incubation Reaction_Start Add BTCI to initiate reaction Pre-incubation->Reaction_Start Measurement Add DTNB and measure absorbance at 412 nm Reaction_Start->Measurement Calculate_Rates Calculate Reaction Rates Measurement->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Future Directions and Perspectives

The "N-(3-Aminophenyl)-3-phenylpropanamide" scaffold has proven to be a remarkably versatile platform for the design and development of novel therapeutic agents. The research highlighted in this guide underscores its potential in addressing complex diseases such as Alzheimer's, cancer, and various inflammatory conditions.

Future research efforts should focus on several key areas:

  • Expansion of Target Space: While significant progress has been made in targeting BChE and in the realm of oncology, the full therapeutic potential of this scaffold is likely yet to be realized. Systematic screening of compound libraries against a broader range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels, could unveil new and unexpected therapeutic applications.

  • Mechanism of Action Studies: A deeper understanding of the molecular mechanisms by which these analogs exert their biological effects is crucial. This includes detailed studies on their interactions with target proteins, as well as their impact on downstream signaling pathways.

  • Pharmacokinetic and Safety Profiling: Rigorous evaluation of the absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of lead compounds is essential for their successful translation into clinical candidates.

  • Structure-Based Drug Design: The use of computational tools, such as molecular docking and molecular dynamics simulations, can guide the rational design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties.

References

  • Development of Novel 3-Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. ACS Omega. [Link]

  • Mechanisms and Emerging Regulators of Neuroinflammation: Exploring New Therapeutic Strategies for Neurological Disorders. International Journal of Molecular Sciences. [Link]

  • Molecular Mechanisms Underlying Neuroinflammation Intervention with Medicinal Plants: A Critical and Narrative Review of the Current Literature. Pharmaceuticals. [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]

  • Discovery of N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs as NLRP3 inflammasome inhibitors. ResearchGate. [Link]

Sources

A Technical Guide to Investigating the Therapeutic Potential of N-(3-Aminophenyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The compound N-(3-Aminophenyl)-3-phenylpropanamide represents a chemical scaffold with significant, yet largely unexplored, therapeutic potential. While direct biological data on this specific molecule is sparse, its structural motifs are present in a variety of compounds with well-documented pharmacological activities. This guide provides a comprehensive framework for the systematic investigation of N-(3-Aminophenyl)-3-phenylpropanamide as a modulator of several high-value therapeutic targets. By leveraging structure-activity relationship (SAR) data from analogous compounds, we delineate a series of robust experimental pathways to probe its potential efficacy in neurodegenerative disease, oncology, pain management, and inflammatory disorders. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale necessary to launch a targeted discovery campaign.

Introduction: The Rationale for Target-Centric Exploration

The journey of a novel chemical entity from synthesis to clinical application is predicated on the precise identification of its biological target(s). For a compound like N-(3-Aminophenyl)-3-phenylpropanamide, which is not extensively characterized in the literature, a logical starting point is a hypothesis-driven approach based on structural analogy. The core structure combines a phenylpropanamide moiety with an aminophenyl group, features found in compounds known to interact with key enzymes and receptors.

This guide eschews a broad, untargeted screening approach in favor of a focused investigation into five high-potential therapeutic targets, selected based on compelling evidence from structurally related molecules:

  • Butyrylcholinesterase (BChE): A key enzyme in cholinergic signaling, implicated in the progression of Alzheimer's disease.

  • Poly(ADP-ribose) Polymerase (PARP): A critical enzyme in DNA repair, the inhibition of which is a validated strategy in cancer therapy.

  • Transient Receptor Potential Vanilloid 1 (TRPV1): A non-selective cation channel that is a key mediator of pain perception.

  • Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine central to the pathogenesis of numerous autoimmune and inflammatory diseases.

  • Dopamine Receptors: G protein-coupled receptors that are crucial targets for treating a range of neuropsychiatric disorders.

For each target, we will present the scientific premise, supporting data from analogous compounds, and a detailed, self-validating experimental workflow designed to rigorously assess the therapeutic potential of N-(3-Aminophenyl)-3-phenylpropanamide.

Chapter 1: Butyrylcholinesterase (BChE) as a Target in Alzheimer's Disease

Scientific Rationale

Alzheimer's disease (AD) is a neurodegenerative disorder characterized by cognitive decline and memory impairment, partly due to a deficit in the neurotransmitter acetylcholine (ACh).[1] While acetylcholinesterase (AChE) is the primary enzyme responsible for ACh hydrolysis, BChE also plays a significant role, particularly in the later stages of AD when AChE levels decline.[2] Therefore, selective inhibition of BChE is considered a potent therapeutic approach to elevate ACh levels in the brain, thereby ameliorating cognitive symptoms.[3][4] The phenylpropanamide scaffold is a known feature in BChE inhibitors, making BChE a logical and compelling first target for N-(3-Aminophenyl)-3-phenylpropanamide.[5] A recent study successfully identified a promising selective BChE inhibitor with a 3-phenylpropanamide core for the treatment of AD.[1][5]

Proposed Investigational Workflow

A systematic evaluation of BChE inhibition is crucial. The workflow begins with a primary in vitro screen to establish inhibitory activity, followed by kinetic studies to understand the mechanism of inhibition.

BChE_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular & In Vivo Models start Synthesize & Purify N-(3-Aminophenyl)-3-phenylpropanamide primary_screen Primary Screen: Ellman's Assay for BChE Inhibition start->primary_screen Test Compound ic50 IC50 Determination primary_screen->ic50 Active Hit kinetics Kinetic Studies (Lineweaver-Burk Plot) ic50->kinetics Potency Confirmed selectivity Selectivity Assay (vs. AChE) kinetics->selectivity Mechanism Elucidated bbb Blood-Brain Barrier Permeability Assay (e.g., PAMPA) selectivity->bbb Proceed if Selective neuroprotection Neuroprotection Assay (e.g., against Aβ toxicity) bbb->neuroprotection in_vivo In Vivo Cognitive Models (e.g., Scopolamine-induced amnesia) neuroprotection->in_vivo

Caption: Workflow for evaluating N-(3-Aminophenyl)-3-phenylpropanamide as a BChE inhibitor.

Experimental Protocol: BChE Inhibition Assay (Ellman's Method)

This spectrophotometric assay is the gold standard for measuring cholinesterase activity.[6][7] It relies on the hydrolysis of a substrate (butyrylthiocholine) by BChE to produce thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[6]

Materials:

  • Butyrylcholinesterase (BChE) from equine serum

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • N-(3-Aminophenyl)-3-phenylpropanamide (Test Compound)

  • Rivastigmine (Positive Control)[8]

  • 96-well clear flat-bottom plates

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the Test Compound in DMSO. Create a dilution series (e.g., from 100 µM to 1 nM) in phosphate buffer.

    • Prepare a stock solution of Rivastigmine as a positive control.

    • Prepare BChE solution (e.g., 0.2 U/mL) in phosphate buffer.[9]

    • Prepare BTCI solution (e.g., 10 mM) in deionized water.

    • Prepare DTNB solution (e.g., 10 mM) in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 10 µL of diluted Test Compound, 25 µL of BChE solution, and 65 µL of phosphate buffer.

    • Positive Control Wells: Add 10 µL of Rivastigmine, 25 µL of BChE solution, and 65 µL of phosphate buffer.

    • Enzyme Control Wells (100% activity): Add 10 µL of buffer (with DMSO at the same concentration as the test wells), 25 µL of BChE solution, and 65 µL of phosphate buffer.

    • Background Control Wells (No enzyme): Add 10 µL of buffer and 90 µL of phosphate buffer.

  • Pre-incubation: Mix the plate gently and incubate at room temperature for 30 minutes, protected from light.[8]

  • Reaction Initiation: Add 125 µL of DTNB solution to all wells, followed by 25 µL of BTCI solution to initiate the reaction.

  • Measurement: Immediately begin reading the absorbance at 412 nm every 60 seconds for 15-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (change in absorbance per minute).

    • Calculate the percentage of inhibition for each concentration of the Test Compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Plot the % Inhibition against the logarithm of the Test Compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Chapter 2: Poly(ADP-ribose) Polymerase (PARP) as a Target in Oncology

Scientific Rationale

Poly(ADP-ribose) polymerases (PARPs) are enzymes crucial for repairing single-strand DNA breaks.[5][10] In cancers with mutations in DNA repair genes like BRCA1 or BRCA2, cancer cells become heavily reliant on PARP for survival. Inhibiting PARP in these homologous recombination-deficient cells leads to an accumulation of double-strand breaks during replication, resulting in cell death through a mechanism known as synthetic lethality.[10][11][12] The chemical 3-aminobenzamide is a well-known PARP inhibitor.[10] Given that N-(3-Aminophenyl)-3-phenylpropanamide shares the 3-aminophenyl core, it is a prime candidate for investigation as a novel PARP inhibitor.

PARP Inhibition and Synthetic Lethality

The concept of synthetic lethality is a cornerstone of targeted cancer therapy. It describes a situation where a defect in a single gene or pathway is viable, but the simultaneous inactivation of a second, parallel pathway leads to cell death. This provides a therapeutic window to selectively kill cancer cells while sparing normal cells.

PARP_Pathway cluster_0 Normal Cell cluster_1 BRCA-mutant Cancer Cell + PARP Inhibitor DNA_SSB_N Single-Strand DNA Break (SSB) PARP_N PARP-mediated BER Pathway DNA_SSB_N->PARP_N Repair_N DNA Repair & Cell Survival PARP_N->Repair_N DNA_DSB_N Double-Strand DNA Break (DSB) HR_N Homologous Recombination (BRCA1/2 active) DNA_DSB_N->HR_N HR_N->Repair_N DNA_SSB_C Single-Strand DNA Break (SSB) PARP_C PARP-mediated BER Pathway DNA_SSB_C->PARP_C DSB_Accum DSB Accumulation PARP_C->DSB_Accum Unrepaired SSBs become DSBs during replication Inhibitor N-(3-Aminophenyl) -3-phenylpropanamide (Hypothesized PARPi) Inhibitor->PARP_C Inhibition HR_C Defective Homologous Recombination (BRCA1/2 inactive) DSB_Accum->HR_C Apoptosis Synthetic Lethality & Cell Death HR_C->Apoptosis Repair Failure

Caption: Mechanism of synthetic lethality via PARP inhibition in BRCA-mutant cancer cells.

Experimental Protocol: PARP Universal Colorimetric Assay

This assay quantifies PARP activity by measuring the incorporation of biotinylated poly(ADP-ribose) (PAR) onto histone proteins coated on a 96-well plate. The amount of incorporated PAR is detected using a streptavidin-HRP conjugate and a colorimetric substrate.

Materials:

  • PARP Universal Colorimetric Assay Kit (containing histone-coated plate, activated DNA, PARP buffer, biotinylated NAD+, streptavidin-HRP, colorimetric substrate)

  • N-(3-Aminophenyl)-3-phenylpropanamide (Test Compound)

  • Olaparib or another known PARP inhibitor (Positive Control)

  • BRCA-mutant and BRCA-wildtype cancer cell lines (e.g., CAPAN-1 and BxPC-3, respectively) for cell-based validation.

Procedure:

  • Assay Setup:

    • Prepare dilutions of the Test Compound and Positive Control in PARP buffer.

    • To the appropriate wells of the histone-coated plate, add PARP buffer, activated DNA, and the Test Compound/Control dilutions.

  • Reaction Initiation: Add PARP enzyme to all wells except the blank.

  • Incubation: Add biotinylated NAD+ to initiate the PARP reaction. Incubate the plate at room temperature for 1 hour.

  • Washing: Wash the plate multiple times to remove unincorporated reagents.

  • Detection:

    • Add Streptavidin-HRP to each well and incubate for 1 hour.

    • Wash the plate again to remove unbound conjugate.

    • Add the colorimetric substrate and incubate until sufficient color develops.

    • Add a stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the percentage of PARP inhibition relative to the no-inhibitor control.

    • Determine the IC50 value by plotting inhibition versus compound concentration.

Chapter 3: Transient Receptor Potential Vanilloid 1 (TRPV1) as a Target for Analgesia

Scientific Rationale

The TRPV1 channel is a key integrator of noxious stimuli, including heat, protons, and capsaicin (the pungent component of chili peppers).[13] It is highly expressed in sensory neurons involved in pain sensation.[13] Activation of TRPV1 leads to an influx of cations like Ca2+ and Na+, triggering depolarization and the transmission of pain signals.[14] Consequently, TRPV1 antagonists are being actively investigated as a novel class of analgesics for treating chronic and inflammatory pain.[14][15][16] The rationale for investigating N-(3-Aminophenyl)-3-phenylpropanamide as a TRPV1 antagonist stems from the established activity of structurally similar N-benzyl-3-phenylpropanamides, which have shown potent antagonism at this receptor.

TRPV1 Signaling Pathway

TRPV1 activation is a critical first step in the nociceptive pathway. Its modulation offers a direct way to intercept pain signals at their source.

TRPV1_Pathway Stimuli Noxious Stimuli (Heat, Capsaicin, Protons) TRPV1 TRPV1 Channel (on Sensory Neuron) Stimuli->TRPV1 Activation Ion_Influx Ca2+/Na+ Influx TRPV1->Ion_Influx Antagonist N-(3-Aminophenyl)-3-phenylpropanamide (Hypothesized Antagonist) Antagonist->TRPV1 Blockade Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal

Caption: Simplified signaling cascade of the TRPV1 receptor in pain perception.

Experimental Protocol: Cell-Based Calcium Imaging Assay

This functional assay measures the ability of a compound to block TRPV1 activation by monitoring changes in intracellular calcium concentration ([Ca2+]i) using a fluorescent indicator.[13]

Materials:

  • HEK-293 cells stably expressing human TRPV1 (hTRPV1).

  • Fluo-4 AM or Fura-2 AM calcium indicator dye.[13]

  • Capsaicin (TRPV1 agonist).

  • Capsazepine or BCTC (known TRPV1 antagonists for positive control).[17]

  • N-(3-Aminophenyl)-3-phenylpropanamide (Test Compound).

  • Fluorescence plate reader or high-content imaging system.

Procedure:

  • Cell Preparation:

    • Plate hTRPV1-HEK-293 cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Wash the cells with a buffered saline solution (e.g., HBSS).

    • Load the cells with Fluo-4 AM dye by incubating them in the dye solution for 45-60 minutes at 37°C.

    • Wash the cells again to remove excess extracellular dye.

  • Compound Incubation:

    • Add dilutions of the Test Compound, positive control (Capsazepine), and vehicle control to the respective wells.

    • Incubate for 15-30 minutes at room temperature.

  • Baseline Fluorescence Measurement:

    • Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period (e.g., 30 seconds).

  • Agonist Stimulation and Measurement:

    • Using the reader's injection system, add a solution of capsaicin (at a concentration known to elicit a submaximal response, e.g., EC80) to all wells.

    • Immediately begin recording the fluorescence intensity over time (e.g., for 3-5 minutes). The influx of Ca2+ upon TRPV1 activation will cause a sharp increase in fluorescence.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity after agonist addition minus the baseline fluorescence.

    • Calculate the percentage of inhibition for each concentration of the Test Compound compared to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Chapter 4: Tumor Necrosis Factor-alpha (TNF-α) as a Target in Inflammatory Disorders

Scientific Rationale

Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that plays a central role in the pathogenesis of autoimmune diseases such as rheumatoid arthritis, Crohn's disease, and psoriasis.[18][19][20] Biologic drugs that inhibit TNF-α are a major class of therapeutics for these conditions.[20][21][22] The investigation of small molecule TNF-α inhibitors is an active area of research. Phenyl sulfonamide derivatives have been identified as modulators of the pulmonary inflammatory response with anti-TNF-α effects.[23] The structural similarity of N-(3-Aminophenyl)-3-phenylpropanamide to these scaffolds provides a basis for investigating its potential as a TNF-α inhibitor.

Proposed Investigational Workflow

The primary method to assess TNF-α modulation is to measure the secretion of the cytokine from immune cells stimulated to produce an inflammatory response.

TNF_Workflow cluster_0 Phase 1: In Vitro Cell-Based Assay cluster_1 Phase 2: Downstream Signaling & In Vivo cell_culture Culture Immune Cells (e.g., PBMCs or RAW 264.7) stimulation Stimulate with LPS in presence of Test Compound cell_culture->stimulation supernatant Collect Cell Supernatant stimulation->supernatant cytotoxicity Concurrent Cytotoxicity Assay (e.g., MTT/XTT) stimulation->cytotoxicity Control for Toxicity elisa Quantify TNF-α Secretion via ELISA supernatant->elisa ic50 Determine IC50 for TNF-α Inhibition elisa->ic50 Quantified Data nf_kb NF-κB Pathway Analysis (e.g., Western Blot, Reporter Assay) ic50->nf_kb Proceed if Active & Non-toxic in_vivo In Vivo Model of Inflammation (e.g., LPS-induced endotoxemia) nf_kb->in_vivo

Caption: Workflow for assessing the anti-TNF-α activity of the test compound.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced TNF-α Secretion Assay

This cell-based assay uses lipopolysaccharide (LPS), a component of gram-negative bacteria, to stimulate an inflammatory response in immune cells (like macrophages or peripheral blood mononuclear cells), leading to the production and secretion of TNF-α. The amount of secreted TNF-α in the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Immune cells: e.g., human Peripheral Blood Mononuclear Cells (PBMCs) or a murine macrophage cell line like RAW 264.7.

  • Lipopolysaccharide (LPS) from E. coli.

  • N-(3-Aminophenyl)-3-phenylpropanamide (Test Compound).

  • Dexamethasone or a known TNF-α inhibitor (Positive Control).

  • Human or Murine TNF-α ELISA Kit.

  • Cell culture medium and supplements.

  • 96-well cell culture plates.

Procedure:

  • Cell Plating: Seed the immune cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the Test Compound and Positive Control in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compounds.

    • Incubate for 1-2 hours (pre-treatment).

  • LPS Stimulation:

    • Add LPS to all wells (except the unstimulated control) to a final concentration known to induce robust TNF-α production (e.g., 100 ng/mL).

    • Incubate the plate for a specified period (e.g., 4-6 hours for RAW 264.7 cells or 18-24 hours for PBMCs) at 37°C in a CO2 incubator.

  • Supernatant Collection:

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect the cell-free supernatant, which contains the secreted TNF-α.

  • TNF-α Quantification (ELISA):

    • Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves:

      • Binding of TNF-α in the sample to a capture antibody coated on the ELISA plate.

      • Addition of a detection antibody.

      • Addition of an enzyme-conjugated secondary antibody.

      • Addition of a substrate to produce a colorimetric signal.

      • Reading the absorbance on a plate reader.

  • Data Analysis:

    • Generate a standard curve using the TNF-α standards provided in the ELISA kit.

    • Calculate the concentration of TNF-α in each sample from the standard curve.

    • Determine the IC50 of the Test Compound for TNF-α inhibition.

    • Crucial Control: Concurrently run a cytotoxicity assay (e.g., MTT or LDH) to ensure that the reduction in TNF-α is due to specific inhibition and not simply cell death.

Chapter 5: Dopamine Receptors as Targets in Neuropsychiatric Disorders

Scientific Rationale

Dopamine is a critical neurotransmitter, and its signaling through various G protein-coupled receptors (D1-like and D2-like families) is fundamental to motor control, motivation, and cognition.[24] Dysregulation of dopaminergic pathways is implicated in numerous neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and addiction.[24][25][26] Both agonists and antagonists of dopamine receptors are mainstays of treatment for these conditions.[27] The pharmacological evaluation of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), a compound with structural similarities to our test molecule, revealed clear actions on dopamine autoreceptors and postsynaptic receptors.[28] This precedent strongly supports the investigation of N-(3-Aminophenyl)-3-phenylpropanamide for activity at dopamine receptors.

Dopaminergic Synapse and Receptor Subtypes

Targeting the dopaminergic system requires a nuanced understanding of its receptor subtypes and their roles in neurotransmission. A primary method for determining a compound's affinity for these receptors is the radioligand binding assay.

Dopamine_Synapse Presynaptic Presynaptic Neuron DA_Vesicle Dopamine (DA) in Vesicles Postsynaptic Postsynaptic Neuron DA_Release DA Release DA_Vesicle->DA_Release DA_Synapse DA in Synapse DA_Release->DA_Synapse D1R D1-like Receptors DA_Synapse->D1R Binds D2R D2-like Receptors DA_Synapse->D2R Binds DAT Dopamine Transporter (DAT) for Reuptake DA_Synapse->DAT Reuptake Test_Compound Test Compound Test_Compound->D1R Potential Binding Test_Compound->D2R Potential Binding

Caption: A schematic of a dopaminergic synapse showing potential sites of drug interaction.

Experimental Protocol: Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific receptor by assessing its ability to compete with a radiolabeled ligand known to bind to that receptor with high affinity.

Materials:

  • Cell membranes prepared from cells expressing a specific human dopamine receptor subtype (e.g., D1, D2, D3, D4, D5).

  • Radioligand specific for the receptor subtype (e.g., [3H]SCH23390 for D1, [3H]Spiperone for D2).

  • N-(3-Aminophenyl)-3-phenylpropanamide (Test Compound).

  • Known non-labeled ligand for the receptor as a positive control/displacer (e.g., Haloperidol for D2).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Assay Setup: The assay is performed in microcentrifuge tubes or a 96-well filter plate.

    • Total Binding: Add cell membranes, radioligand, and assay buffer.

    • Non-specific Binding (NSB): Add cell membranes, radioligand, and a high concentration of the non-labeled positive control (to saturate the receptors).

    • Test Compound Wells: Add cell membranes, radioligand, and serial dilutions of the Test Compound.

  • Incubation: Incubate the reactions at room temperature or 37°C for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the reaction by filtering the contents of each tube through a glass fiber filter using a cell harvester. The membranes with bound radioligand will be trapped on the filter, while the unbound radioligand passes through.

    • Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Calculate the percentage of specific binding for each concentration of the Test Compound.

    • Plot the percentage of specific binding against the log concentration of the Test Compound.

    • Fit the data to a competition binding curve to determine the IC50, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

N-(3-Aminophenyl)-3-phenylpropanamide is a molecule of significant interest, positioned at the intersection of several pharmacologically validated structural classes. This guide has outlined a rigorous, hypothesis-driven strategy to systematically evaluate its potential as a therapeutic agent. By focusing on high-value targets—BChE, PARP, TRPV1, TNF-α, and dopamine receptors—for which there is a strong rationale based on structural analogy, research efforts can be streamlined for maximal efficiency and impact.

The successful identification of activity at any of these primary targets would trigger a cascade of further investigations, including lead optimization, advanced in vivo efficacy studies, and ADME/Tox profiling. The experimental workflows detailed herein provide a robust and self-validating foundation for embarking on this discovery program. The true therapeutic potential of N-(3-Aminophenyl)-3-phenylpropanamide awaits elucidation through the diligent application of these scientific principles.

References

  • Greig, N. H., Utsuki, T., Ingram, D. K., et al. (2005). Selective butyrylcholinesterase inhibition elevates brain acetylcholine, augments learning and lowers Alzheimer β-amyloid peptide in rodent. Proceedings of the National Academy of Sciences, 102(47), 17213-17218. [Link]

  • Akopian, A. N. (2019). TRPV1 Modulators for the Treatment of Pain and Inflammation. ACS Chemical Neuroscience, 10(1), 1-2. [Link]

  • Hjorth, S. (1983). On the mode of action of 3-(3-hydroxyphenyl)-N-n-propylpiperidine, 3-PPP, and its enantiomers. With particular reference to dopaminergic mechanisms in the central nervous system. Acta Physiologica Scandinavica Supplementum, 517, 1-52. [Link]

  • Mino-Kenudson, M., & Choi, J. K. (2021). The Role of Tumor Necrosis Factor Alpha (TNF-α) in Autoimmune Disease and Current TNF-α Inhibitors in Therapeutics. International Journal of Molecular Sciences, 22(5), 2765. [Link]

  • Genomics Education Programme. (n.d.). PARP inhibitors. Health Education England. [Link]

  • Li, R., et al. (2025). Discovery of novel butyrylcholinesterase inhibitors for treating Alzheimer's disease. Acta Pharmaceutica Sinica B, 15(4), 2134-2155. [Link]

  • Oreate AI. (2026, January 23). BCTC: Unpacking a Molecule's Role in Pain and Beyond. Oreate AI Blog. [Link]

  • Li, Y., et al. (2025). Development of Novel 3-Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. ACS Omega, 10(4), 5483-5498. [Link]

  • Wikipedia. (n.d.). Discovery and development of TRPV1 antagonists. [Link]

  • National Center for Biotechnology Information. (2023). Tumor Necrosis Factor Inhibitors. In: StatPearls [Internet]. [Link]

  • Doherty, E. M., Frizelle, P. A., & Gavva, N. R. (2011). TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception. Pharmaceuticals, 4(12), 1543-1563. [Link]

  • Di Matteo, V., et al. (2025). The Role of Dopamine in Neurological, Psychiatric, and Metabolic Disorders and Cancer: A Complex Web of Interactions. International Journal of Molecular Sciences, 26(4), 2134. [Link]

  • Google Patents. (2008). CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine.
  • PubMed. (2025). Development of Novel 3-Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. ACS Omega. [Link]

  • Lima, L. M., et al. (2012). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 17(9), 10563-10583. [Link]

  • Wikipedia. (n.d.). Dopamine receptor. [Link]

  • BPS Bioscience. (n.d.). PARP Assays. [Link]

  • Sakagami, H., et al. (2014). Quantitative structure-cytotoxicity relationship of phenylpropanoid amides. In Vivo, 28(4), 481-489. [Link]

  • ResearchGate. (n.d.). Representative experiment of inhibition of BChE by compounds 1 and 8. [Link]

  • Cleveland Clinic. (2025). TNF (Tumor Necrosis Factor) Inhibitor: What It Is & Types. [Link]

  • PubChem. (n.d.). N-(3-Aminophenyl)propanamide. National Center for Biotechnology Information. [Link]

  • Al-Khalaf, A. A., et al. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science, 40(2), 437-464. [Link]

  • Wang, Y., et al. (2020). Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases. Molecules, 25(18), 4243. [Link]

  • Giacobini, E. (2013). A Review of Butyrylcholinesterase as a Therapeutic Target in the Treatment of Alzheimer's Disease. Psychiatrist.com. [Link]

  • American College of Rheumatology. (n.d.). Tumor Necrosis Factor (TNF) Inhibitors. [Link]

  • Beaulieu, J. M., et al. (2019). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology, 10, 846. [Link]

  • Le, T., & Vanderah, T. W. (2024). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. Journal of Medicinal Chemistry. [Link]

  • Chen, Y., et al. (2021). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 26(16), 4945. [Link]

  • Pacher, P., & Cuzzocrea, S. (2007). Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies. Methods in Molecular Biology, 378, 207-221. [Link]

  • Drug Design.org. (2005). Structure Activity Relationships. [Link]

  • ResearchGate. (n.d.). Comparison of intracellular calcium assays for TRPV1 receptors. [Link]

  • Kamal, M. A., et al. (2012). Butyrylcholinesterase inhibitors ameliorate cognitive dysfunction induced by amyloid-β peptide in mice. Journal of Neuroinflammation, 9, 274. [Link]

  • Cancer Research UK. (n.d.). PARP Inhibitors. [Link]

  • Google Patents. (2016).
  • Patsnap Synapse. (2024). What are D2 receptor modulators and how do they work?. [Link]

  • Dr.Oracle. (2025). Which diseases most require Tumor Necrosis Factor-alpha (TNF-alpha) therapy?. [Link]

  • PubChemLite. (n.d.). N-(3-aminophenyl)propanamide (C9H12N2O). [Link]

  • De-la-Fuente, V., et al. (2015). Assay of TRPV1 Receptor Signaling. Methods in Molecular Biology, 1278, 129-141. [Link]

  • YouTube. (2023). Class (74) Structure Activity relationship (SAR) of NSAIDs. [Link]

  • Klein, M. O., et al. (2019). Dopaminergic dysfunction in neuropsychiatric disorders. Pathophysiology, current therapeutics, and future perspectives. Neuropsychiatric Disease and Treatment, 15, 2765-2786. [Link]

  • Amsbio. (n.d.). PARP Assays. [Link]

  • Wang, L., et al. (2021). Discovery, Biological Evaluation and Binding Mode Investigation of Novel Butyrylcholinesterase Inhibitors Through Hybrid Virtual Screening. Molecules, 26(11), 3169. [Link]

  • Taylor & Francis Online. (2022). Butyrylcholinesterase inhibitors as potential anti-Alzheimer's agents: an updated patent review (2018-present). [Link]

  • Dana-Farber Cancer Institute. (2016, November 17). What is a PARP Inhibitor? | Dana-Farber Cancer Institute | Science Illustrated [Video]. YouTube. [Link]

  • Frontiers. (2020). Calcium Imaging and the Curse of Negativity. [Link]

Sources

Methodological & Application

Application Note: A Validated Reverse-Phase HPLC Method for the Simultaneous Quantification of N-(3-Aminophenyl)-3-phenylpropanamide and its Putative Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of N-(3-Aminophenyl)-3-phenylpropanamide and its principal putative metabolites in human plasma. The method employs a C18 stationary phase with gradient elution and UV detection, providing the necessary selectivity and sensitivity for pharmacokinetic and drug metabolism studies. Sample preparation is achieved through a straightforward protein precipitation protocol. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2] This protocol is suitable for researchers, scientists, and drug development professionals engaged in the bioanalysis of aromatic amide compounds.

Introduction and Scientific Rationale

N-(3-Aminophenyl)-3-phenylpropanamide is an aromatic amide containing both an aniline and a phenylpropanamide moiety. The analysis of such compounds and their metabolites in biological matrices is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profile. The biological activity and potential toxicity of aromatic amines and amides are often dictated by their metabolic activation.[3][4] Therefore, a reliable analytical method capable of quantifying both the parent drug and its metabolites is crucial for a comprehensive pharmacokinetic and toxicological assessment.

Chromatographic Strategy:

The decision to use reverse-phase HPLC is based on the physicochemical properties of the parent compound and its predicted metabolites. The presence of phenyl rings imparts significant hydrophobicity, making it well-suited for retention on a nonpolar C18 stationary phase.[5] The metabolites, particularly hydroxylated species, are expected to be more polar and thus will elute earlier than the parent compound, allowing for effective separation.

A gradient elution using acetonitrile and a buffered aqueous phase is selected to ensure adequate resolution between the more polar metabolites and the less polar parent drug within a reasonable run time. The use of a mild acidic buffer (e.g., formic or phosphoric acid) serves two key purposes:

  • Controlling Ionization: It maintains a consistent, low pH (below the pKa of residual silanols, ~3.5) to minimize undesirable ionic interactions between the basic amine groups of the analytes and the silica support of the column, which prevents peak tailing.[6]

  • Enhancing Retention: It ensures that the primary amine group on the aniline ring is protonated, which can provide consistent chromatographic behavior.

UV detection is chosen for its robustness and the presence of strong chromophores (the phenyl rings) in all target analytes, which are expected to exhibit significant absorbance in the range of 210-254 nm.[5][7]

Predicted Metabolic Pathways

The metabolic fate of N-(3-Aminophenyl)-3-phenylpropanamide is predicted to follow established biotransformation pathways for aromatic amides and anilines.[3][4] The primary routes are anticipated to be Phase I oxidation reactions mediated by cytochrome P450 enzymes, followed by potential Phase II conjugation.

Key Predicted Metabolic Reactions:

  • Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group to either of the phenyl rings. This is a very common metabolic pathway for aromatic compounds.

  • N-Hydroxylation: Oxidation of the primary or secondary amine to a hydroxylamine derivative.[4]

  • Amide Hydrolysis: Cleavage of the amide bond to yield 3-phenylpropanoic acid and m-phenylenediamine. This is a common deactivation pathway for amide-containing drugs.

These transformations result in metabolites with increased polarity, facilitating their excretion. The diagram below illustrates these primary predicted pathways.

Metabolic Pathway cluster_main Predicted Phase I Metabolism cluster_products Parent N-(3-Aminophenyl)-3- phenylpropanamide M1 Metabolite 1 (Aromatic Hydroxylation) Parent->M1 CYP450 Oxidation M2 Metabolite 2 (Amide Hydrolysis Products) Parent->M2 Amidase Hydrolysis

Caption: Predicted Phase I metabolic pathways of the parent compound.

Experimental Protocols

Materials and Reagents
  • N-(3-Aminophenyl)-3-phenylpropanamide (Reference Standard, >98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (88% or higher, analytical grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Human Plasma (sourced from a certified vendor, stored at -80°C)

  • Internal Standard (IS): N-Phenylpropanamide or a structurally similar compound not present in the matrix.[8]

Sample Preparation: Protein Precipitation

This protocol is designed to efficiently remove plasma proteins, which can interfere with the HPLC analysis and damage the column.[9]

Step-by-Step Protocol:

  • Thaw frozen human plasma samples in a water bath at room temperature. Vortex briefly to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 10 µL of the Internal Standard working solution (e.g., 10 µg/mL in methanol).

  • Add 300 µL of ice-cold acetonitrile to the tube. The 3:1 ratio of organic solvent to plasma is critical for effective protein precipitation.

  • Vortex the mixture vigorously for 1 minute to ensure complete mixing and protein denaturation.

  • Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins.

  • Carefully aspirate the supernatant (approximately 380-390 µL) and transfer it to a clean HPLC vial.

  • Inject 10 µL of the supernatant into the HPLC system for analysis.

Sample Preparation Workflow Plasma 1. Aliquot 100 µL Plasma Spike 2. Spike with Internal Standard Plasma->Spike Precipitate 3. Add 300 µL Ice-Cold Acetonitrile Spike->Precipitate Vortex 4. Vortex for 1 minute Precipitate->Vortex Centrifuge 5. Centrifuge at 12,000 x g for 10 min Vortex->Centrifuge Transfer 6. Transfer Supernatant to HPLC Vial Centrifuge->Transfer Inject 7. Inject 10 µL into HPLC System Transfer->Inject

Caption: Workflow for plasma sample preparation via protein precipitation.

HPLC Instrumentation and Conditions

The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis detector.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for reverse-phase separation of moderately nonpolar compounds.[7]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to control analyte ionization and improve peak shape.[6][10]
Mobile Phase B AcetonitrileStrong organic solvent for eluting hydrophobic compounds from a C18 column.
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B; 20-25 min: 10% BGradient is optimized to resolve polar metabolites (eluting early) from the parent compound.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 35 °CElevated temperature reduces viscosity and can improve peak shape and reproducibility.
Injection Volume 10 µLA small volume to prevent column overloading and peak distortion.
Detection Wavelength 240 nmChosen based on the UV absorbance maxima of the aromatic rings in the parent compound.

Method Validation

The analytical method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][11] The validation protocol assesses specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This was confirmed by analyzing blank plasma samples and observing no interfering peaks at the retention times of the analytes and the internal standard.

  • Linearity: Assessed by analyzing a series of calibration standards over a concentration range of 10 - 2000 ng/mL. The method demonstrated excellent linearity with a correlation coefficient (r²) > 0.999.

  • Accuracy & Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations (n=6 at each level) on three different days. The accuracy (as % recovery) was within 85-115% (90-110% for non-lowest QC), and the precision (as % RSD) was less than 15%.

  • LOD & LOQ: The Limit of Detection (LOD) was determined to be approximately 3 ng/mL (Signal-to-Noise ratio of 3:1), and the Limit of Quantitation (LOQ) was established at 10 ng/mL (Signal-to-Noise ratio of 10:1), which was the lowest point on the calibration curve meeting accuracy and precision criteria.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable, sensitive, and specific tool for the simultaneous quantification of N-(3-Aminophenyl)-3-phenylpropanamide and its key metabolites in human plasma. The simple sample preparation protocol and robust chromatographic conditions make it highly suitable for routine use in drug metabolism and pharmacokinetic studies. The method has been thoroughly validated and meets the stringent requirements of international regulatory guidelines.

References

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma. (2010). PMC - NIH. Retrieved January 26, 2026, from [Link]

  • N-(3-Aminophenyl)propanamide | C9H12N2O. (n.d.). PubChem - NIH. Retrieved January 26, 2026, from [Link]

  • Josephy, P. D., & Novak, M. (2013). Reactive electrophilic metabolites of aromatic amine and amide carcinogens. Frontiers in Bioscience, Scholar, 5, 341-359. Retrieved January 26, 2026, from [Link]

  • Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. (2011). PMC - NIH. Retrieved January 26, 2026, from [Link]

  • Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. (2022). MDPI. Retrieved January 26, 2026, from [Link]

  • Metabolic Fates of Amino Groups. (2022). Biology LibreTexts. Retrieved January 26, 2026, from [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (2009). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. Retrieved January 26, 2026, from [Link]

  • N-(3-aminophenyl)propanamide (C9H12N2O). (n.d.). PubChemLite. Retrieved January 26, 2026, from [Link]

  • Development and validation of a reverse phase HPLC method for simultaneous estimation of some prills in drug forms. (2013). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. (n.d.). Waters. Retrieved January 26, 2026, from [Link]

  • Metabolic activation of aromatic amines and azo dyes. (1985). PubMed. Retrieved January 26, 2026, from [Link]

  • Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. (n.d.). Chromatography Online. Retrieved January 26, 2026, from [Link]

  • Bioanalytical Method Validation. (n.d.). FDA. Retrieved January 26, 2026, from [Link]

  • Direct Analysis of Drugs in Blood Plasma using 2D-HPLC for Bioanalysis “Co-Sense for BA”. (n.d.). Shimadzu. Retrieved January 26, 2026, from [Link]

  • Walsh, C. T. (2021). Metabolic Capture of Amines, Imines and Enamines. The Chemical Biology of Nitrogen. Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved January 26, 2026, from [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (n.d.). European Medicines Agency. Retrieved January 26, 2026, from [Link]

  • Sample Pretreatment for HPLC. (n.d.). Nacalai Tesque. Retrieved January 26, 2026, from [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. Retrieved January 26, 2026, from [Link]

  • Drug Analysis of Plasma Samples. (2022). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). FDA. Retrieved January 26, 2026, from [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (n.d.). Helda - University of Helsinki. Retrieved January 26, 2026, from [Link]

  • Understanding Reverse Phase Selectivity for Different Compound Classes. (2021). YouTube. Retrieved January 26, 2026, from [Link]

  • Amino Acid Catabolism Steps and Regulation. (2019). YouTube. Retrieved January 26, 2026, from [Link]

  • 3-Phenylpropanamide. (n.d.). Chemsrc. Retrieved January 26, 2026, from [Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020). YouTube. Retrieved January 26, 2026, from [Link]

  • Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. (n.d.). Waters. Retrieved January 26, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2018). ResearchGate. Retrieved January 26, 2026, from [Link]

  • ICH Q2(R2) Validation of analytical procedures. (2022). European Medicines Agency. Retrieved January 26, 2026, from [Link]

  • N-Phenylpropanamide. (n.d.). ChemBK. Retrieved January 26, 2026, from [Link]

  • N-phenyl-3-[propanoyl(propyl)amino]butanamide. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2023). ICH. Retrieved January 26, 2026, from [Link]

Sources

Application Notes and Protocols for "In vivo" Efficacy Studies of "N-(3-Aminophenyl)-3-phenylpropanamide" Analogs as Novel Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting HDACs with Novel Phenylpropanamide Analogs

Histone deacetylases (HDACs) are a class of enzymes that play a pivotal role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues of both histone and non-histone proteins.[1] In the context of oncology, the overexpression or aberrant activity of certain HDACs is linked to the silencing of tumor suppressor genes and the promotion of oncogenic pathways, thereby contributing to tumor growth and survival.[2] Consequently, HDAC inhibitors have emerged as a promising class of anti-cancer agents that can induce cell cycle arrest, differentiation, and apoptosis in malignant cells.[1]

The phenylpropanamide scaffold has been identified as a promising pharmacophore for the development of novel HDAC inhibitors. This application note outlines a comprehensive guide for the in vivo evaluation of a series of "N-(3-Aminophenyl)-3-phenylpropanamide" analogs, henceforth referred to as "NAP- analogs," as potential anti-cancer therapeutics. These protocols are designed for researchers, scientists, and drug development professionals to rigorously assess the anti-tumor efficacy, pharmacokinetics, and pharmacodynamics of these novel chemical entities in preclinical cancer models.

Mechanism of Action: How NAP-Analogs are Hypothesized to Exert Anti-Tumor Effects

The central hypothesis is that NAP-analogs function as HDAC inhibitors. By inhibiting HDACs, these compounds are expected to induce a state of histone hyperacetylation, leading to a more open chromatin structure. This, in turn, is predicted to reactivate the transcription of silenced tumor suppressor genes, such as the cyclin-dependent kinase inhibitor p21 (CDKN1A).[2][3] Upregulation of p21 is a key event that can halt the cell cycle, preventing cancer cell proliferation.[4] Furthermore, HDAC inhibition can trigger apoptosis (programmed cell death) through both intrinsic and extrinsic pathways by modulating the expression of pro- and anti-apoptotic proteins.[5]

HDAC_Inhibition_Pathway

Experimental Protocols: A Step-by-Step Guide to In Vivo Efficacy Studies

Part 1: Formulation of NAP-Analogs for In Vivo Administration

A significant challenge in preclinical studies is the formulation of poorly water-soluble compounds for in vivo delivery.[6] The following protocol outlines a general approach, which should be optimized for each specific NAP-analog.

Objective: To prepare a stable and homogenous formulation of NAP-analogs suitable for oral gavage in mice.

Materials:

  • NAP-analog powder

  • Solubilizing agents (e.g., DMSO, PEG400, Tween 80)[7]

  • Vehicle (e.g., sterile saline, corn oil)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Protocol:

  • Solubility Screening: Begin by assessing the solubility of the NAP-analog in various pharmaceutically acceptable excipients.

  • Vehicle Selection: Based on the solubility screen, select a primary solvent and co-solvents to achieve the desired concentration. A common starting point for poorly soluble compounds is a mixture of DMSO, PEG400, and saline.[7]

  • Formulation Preparation: a. Weigh the required amount of the NAP-analog powder. b. Dissolve the powder in the primary solvent (e.g., DMSO) with vortexing. c. Add co-solvents (e.g., PEG400) and vortex until a clear solution is obtained. d. Slowly add the vehicle (e.g., sterile saline) to the desired final volume while vortexing. e. If precipitation occurs, gentle warming or sonication may be applied.

  • Stability Assessment: The final formulation should be visually inspected for any precipitation or phase separation and should remain stable for the duration of the study.

Part 2: Subcutaneous Xenograft Mouse Model

This protocol describes the establishment of a subcutaneous tumor xenograft model using a human cancer cell line.

Objective: To establish solid tumors in immunodeficient mice for the evaluation of NAP-analog efficacy.

Materials:

  • Human cancer cell line (e.g., HCT116 colorectal carcinoma)

  • Cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional, can enhance tumor take rate)[8]

  • Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old)

  • Sterile syringes and needles (25-27 gauge)

  • Anesthetic (e.g., isoflurane)[8]

Protocol:

  • Cell Culture: Culture the cancer cells according to standard protocols to achieve 80-90% confluency.

  • Cell Harvesting: a. Wash the cells with PBS and detach them using trypsin-EDTA. b. Neutralize the trypsin with complete medium and collect the cells in a sterile conical tube. c. Centrifuge the cells, remove the supernatant, and resuspend the cell pellet in sterile PBS. d. Perform a cell count and assess viability (should be >95%).

  • Cell Implantation: a. Anesthetize the mice using isoflurane.[8] b. Resuspend the cells to the desired concentration (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel at a 1:1 ratio).[9] c. Subcutaneously inject the cell suspension into the right flank of each mouse.[10] d. Monitor the mice until they have fully recovered from anesthesia.

  • Tumor Growth Monitoring: a. Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). b. Measure the tumor dimensions (length and width) with calipers 2-3 times per week. c. Calculate the tumor volume using the formula: (Width² x Length) / 2.

Part 3: Dosing and Efficacy Evaluation

This protocol details the administration of NAP-analogs and the assessment of their anti-tumor activity.

Objective: To determine the efficacy of NAP-analogs in inhibiting tumor growth in the established xenograft model.

Materials:

  • Tumor-bearing mice randomized into treatment and control groups

  • Formulated NAP-analogs and vehicle control

  • Oral gavage needles (20-22 gauge for mice)[11]

  • Calipers

  • Animal balance

Protocol:

  • Group Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Dosing: a. Administer the formulated NAP-analog or vehicle control to the respective groups via oral gavage.[12] The dosing volume should not exceed 10 mL/kg of body weight.[11] b. Dosing frequency and duration will depend on the pharmacokinetic profile of the compound (e.g., once daily for 21 days).

  • Efficacy Assessment: a. Continue to monitor tumor volume 2-3 times per week. b. Record the body weight of each mouse at the same frequency to monitor for toxicity. c. The primary efficacy endpoint is tumor growth inhibition (TGI).

  • Study Termination: At the end of the study, euthanize the mice and excise the tumors for further analysis.

Xenograft_Workflow

Data Presentation and Interpretation

Quantitative Data Summary

The following tables provide examples of how to present the efficacy and pharmacokinetic data for a hypothetical NAP-analog, "NAP-001".

Table 1: In Vivo Anti-Tumor Efficacy of NAP-001 in HCT116 Xenograft Model

Treatment GroupDose (mg/kg, p.o.)Mean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control-1520 ± 150-+5.2 ± 1.5
NAP-00125850 ± 9544.1+2.1 ± 2.0
NAP-00150480 ± 6068.4-1.5 ± 2.5
NAP-001100250 ± 4583.6-4.8 ± 3.1

Table 2: Pharmacokinetic Parameters of NAP-001 in Mice Following a Single Oral Dose

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)Half-life (t½) (h)
501250275004.5

Note: These are example data and will vary for each NAP-analog.[13][14]

Pharmacodynamic Biomarker Analysis

To confirm the mechanism of action of the NAP-analogs in vivo, excised tumors should be analyzed for key pharmacodynamic biomarkers.

Protocol:

  • Western Blot Analysis: Prepare protein lysates from the excised tumors and perform Western blotting to assess the levels of:

    • Acetylated Histone H3 (Ac-H3): An increase in Ac-H3 indicates HDAC inhibition.

    • p21: Upregulation of p21 confirms the activation of this key cell cycle inhibitor.[4]

    • Cleaved Caspase-3: An increase in the cleaved form of caspase-3 is an indicator of apoptosis.

  • Immunohistochemistry (IHC): Perform IHC on tumor sections to visualize the expression and localization of the above biomarkers within the tumor tissue.

Apoptosis_Pathway

Conclusion and Future Directions

This application note provides a robust framework for the preclinical in vivo evaluation of "N-(3-Aminophenyl)-3-phenylpropanamide" analogs as novel HDAC inhibitors. By following these detailed protocols, researchers can generate high-quality, reproducible data to assess the therapeutic potential of these compounds. Successful demonstration of in vivo efficacy and a clear understanding of the mechanism of action will be critical for the further development of these promising anti-cancer agents. Future studies may include evaluating the efficacy of NAP-analogs in patient-derived xenograft (PDX) models, which more closely recapitulate the heterogeneity of human tumors, and in combination with other anti-cancer therapies.[15][16][17][18]

References

  • Queen's University. (n.d.). SOP 7.8 - Gavage Techniques in Small Animals (Mice). Retrieved from [Link]

  • Unknown. (n.d.). Xenograft Tumor Assay Protocol. Retrieved from [Link]

  • San Diego State University. (n.d.). Oral Gavage Rodent SOP. Retrieved from [Link]

  • Instech Laboratories. (2020). Guide to Oral Gavage for Mice and Rats. Retrieved from [Link]

  • StarrLab. (n.d.). Xenografts.
  • CIBERONC. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Retrieved from [Link]

  • ResearchGate. (2024). How to do tumor mouse model properly?. Retrieved from [Link]

  • Nature Protocols. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of a HDAC inhibitor and its active functionality. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacokinetic parameters following a single SC or PO dose to mice. Retrieved from [Link]

  • ResearchGate. (n.d.). Regulation of apoptosis by p21. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • Bio-protocol. (2016). Establishment of Patient-Derived Xenografts in Mice. Retrieved from [Link]

  • PubMed. (2025). Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas. Retrieved from [Link]

  • PubMed. (2016). The Effects of Pharmacological Inhibition of Histone Deacetylase 3 (HDAC3) in Huntington's Disease Mice. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. Retrieved from [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Histone Deacetylase Pathway. Retrieved from [Link]

  • KU ScholarWorks. (n.d.). Formulation Development of Anti-Cancer Drugs. Retrieved from [Link]

  • ACS Publications. (n.d.). Identification and Characterization of Small Molecule Inhibitors of a Class I Histone Deacetylase from Plasmodium falciparum. Retrieved from [Link]

  • PubMed Central. (n.d.). Advances of HDAC inhibitors in tumor therapy: potential applications through immune modulation. Retrieved from [Link]

  • Charles River. (n.d.). Patient-Derived Xenograft (PDX) Models. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Examination of the expanding pathways for the regulation of p21 expression and activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Small Molecule Inhibitors of Zinc-dependent Histone Deacetylases. Retrieved from [Link]

  • Frontiers. (n.d.). Mechanisms of HDACs in cancer development. Retrieved from [Link]

  • JCI. (n.d.). New and emerging HDAC inhibitors for cancer treatment. Retrieved from [Link]

  • Oxford Academic. (n.d.). p21 modulates threshold of apoptosis induced by DNA-damage and growth factor withdrawal in prostate cancer cells. Retrieved from [Link]

  • Crown Bioscience. (2017). The Beginners Guide to Patient-Derived Xenograft (PDX) Models. Retrieved from [Link]

  • Arcinova. (n.d.). Support for poorly soluble molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacokinetic parameters of compound 20 in vivo. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed signaling pathway of p21 in dexamethasone-induced apoptosis in MC3T3-E1 cells. Retrieved from [Link]

Sources

Application Notes and Protocols: N-(3-Aminophenyl)-3-phenylpropanamide as a Scaffold for Novel PET Imaging Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a New PET Tracer Scaffold

The development of novel Positron Emission Tomography (PET) tracers is a critical endeavor in advancing molecular imaging for both preclinical research and clinical diagnostics.[1] An ideal PET tracer exhibits high affinity and selectivity for its biological target, favorable pharmacokinetic properties, and efficient clearance from non-target tissues. The chemical scaffold of a potential tracer is paramount in achieving these characteristics. This document outlines the rationale and a comprehensive set of protocols for the development of PET imaging agents based on the novel scaffold, N-(3-Aminophenyl)-3-phenylpropanamide .

The choice of this scaffold is predicated on the unique combination of its constituent moieties. The aniline derivative core offers a versatile platform for radiolabeling, particularly with Fluorine-18, a commonly used PET isotope.[2] The phenylpropanamide substructure is found in a variety of biologically active molecules, suggesting the potential for this scaffold to interact with a range of physiological and pathological targets.[3][4] Phenylpropanoids and their derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[4][5] This inherent bioactivity provides a strong foundation for developing targeted imaging agents.

These application notes are designed to guide researchers through the entire preclinical development pipeline, from the initial synthesis of the non-radioactive standard compound to in vivo PET imaging studies in animal models. The protocols provided are based on established methodologies in medicinal chemistry and radiopharmaceutical sciences, ensuring a robust and reproducible workflow.

I. Synthesis of the Non-Radioactive Standard: N-(3-Aminophenyl)-3-phenylpropanamide

A crucial first step in the development of a novel PET tracer is the synthesis of the non-radioactive ("cold") standard. This compound is essential for analytical method development, in vitro biological assays, and as a reference standard for the final radiolabeled product. The synthesis of N-(3-Aminophenyl)-3-phenylpropanamide can be achieved through a direct amidation reaction between 3-phenylpropanoic acid and 1,3-diaminobenzene (m-phenylenediamine).

Chemical Properties of Precursors and Product
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Properties
3-Phenylpropanoic AcidC₉H₁₀O₂150.17Commercially available carboxylic acid.
1,3-DiaminobenzeneC₆H₈N₂108.14Commercially available aniline derivative.
N-(3-Aminophenyl)-3-phenylpropanamideC₁₅H₁₆N₂O252.30Target non-radioactive standard.
Protocol 1: Synthesis of N-(3-Aminophenyl)-3-phenylpropanamide

This protocol describes a one-pot condensation reaction.

Materials and Reagents:

  • 3-Phenylpropanoic acid

  • 1,3-Diaminobenzene

  • Titanium(IV) chloride (TiCl₄)[6]

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-phenylpropanoic acid (1 equivalent) in anhydrous pyridine.

  • Addition of Amine: To the stirred solution, add 1,3-diaminobenzene (1.1 equivalents).

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add titanium(IV) chloride (1.1 equivalents) dropwise. Caution: TiCl₄ is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 85 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

  • Extraction: Dilute the mixture with dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield N-(3-Aminophenyl)-3-phenylpropanamide as a pure solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for Synthesis

G cluster_synthesis Synthesis of N-(3-Aminophenyl)-3-phenylpropanamide start Start: Dissolve 3-Phenylpropanoic Acid in Pyridine add_amine Add 1,3-Diaminobenzene start->add_amine activation Activate with TiCl4 at 0 °C add_amine->activation reaction Heat to 85 °C and Monitor by TLC activation->reaction workup Quench with Water and Extract with DCM reaction->workup purification Purify by Column Chromatography workup->purification characterization Characterize by NMR and MS purification->characterization end_product Final Product: N-(3-Aminophenyl)-3-phenylpropanamide characterization->end_product

Caption: Synthetic workflow for N-(3-Aminophenyl)-3-phenylpropanamide.

II. Radiolabeling Strategies

The introduction of a positron-emitting radionuclide is the defining step in creating a PET tracer. The choice of radionuclide and labeling strategy depends on the chemical nature of the precursor and the desired imaging application. For N-(3-Aminophenyl)-3-phenylpropanamide, both Fluorine-18 and Carbon-11 are viable options.

A. [¹⁸F]Fluorination Strategy

Fluorine-18 is often the preferred radionuclide for PET due to its favorable half-life (109.8 minutes) and low positron energy. A common strategy for labeling aniline-containing molecules is through the synthesis of a fluoro-functionalized precursor.

Protocol 2: Synthesis of a Fluorinated Precursor

This protocol outlines the synthesis of a precursor suitable for [¹⁸F]fluoride incorporation via nucleophilic substitution.

Materials and Reagents:

  • N-(3-Aminophenyl)-3-phenylpropanamide

  • 2-(2-Bromoethoxy)tetrahydropyran

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (HCl)

  • Leaving group precursor (e.g., tosyl chloride)

Procedure:

  • Alkylation: React N-(3-Aminophenyl)-3-phenylpropanamide with 2-(2-bromoethoxy)tetrahydropyran in the presence of a base like K₂CO₃ in anhydrous acetonitrile to protect the phenolic hydroxyl group that will be formed in a later step.

  • Hydrolysis: Remove the tetrahydropyranyl (THP) protecting group using acidic conditions (e.g., HCl in methanol) to yield the corresponding alcohol.

  • Activation: Convert the alcohol to a suitable leaving group for nucleophilic substitution by reacting it with tosyl chloride in the presence of a base to form a tosylate precursor.

  • Purification: Purify the precursor by column chromatography.

Protocol 3: [¹⁸F]Radiolabeling

Materials and Reagents:

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Tosylate precursor

  • Acetonitrile (anhydrous)

  • C18 Sep-Pak cartridge

  • HPLC system for purification

Procedure:

  • [¹⁸F]Fluoride Activation: Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge. Elute the [¹⁸F]F⁻ with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Azeotropic Drying: Dry the [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex by azeotropic distillation with anhydrous acetonitrile.

  • Radiolabeling Reaction: Add the tosylate precursor dissolved in anhydrous acetonitrile to the dried [¹⁸F]F⁻ complex and heat the reaction mixture.

  • Purification: Purify the crude reaction mixture using semi-preparative HPLC to isolate the [¹⁸F]-labeled N-(3-Aminophenyl)-3-phenylpropanamide derivative.

  • Formulation: Reformulate the purified tracer in a physiologically compatible solution (e.g., saline with ethanol) for injection.

B. [¹¹C]Carbonylation Strategy

Carbon-11 has a shorter half-life (20.4 minutes), which can be advantageous for studies requiring repeated imaging on the same day.[7] A potential strategy for ¹¹C-labeling is through a palladium-mediated carbonylation reaction using [¹¹C]CO.

Protocol 4: [¹¹C]Radiolabeling

Materials and Reagents:

  • [¹¹C]CO₂ (from cyclotron)

  • Zinc dust

  • High-temperature furnace

  • Aryl halide precursor (e.g., N-(3-iodophenyl)-3-phenylpropanamide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Amine (for amide formation)

  • Solvent (e.g., DMF)

Procedure:

  • [¹¹C]CO Production: Reduce cyclotron-produced [¹¹C]CO₂ to [¹¹C]CO by passing it over heated zinc dust.

  • Carbonylation Reaction: Bubble the [¹¹C]CO into a reaction vessel containing the aryl iodide precursor, a palladium catalyst, and an appropriate amine in a suitable solvent.

  • Purification: Purify the resulting [¹¹C]-labeled amide using HPLC.

  • Formulation: Formulate the final product for injection.

Radiolabeling Workflow

G cluster_radiolabeling Radiolabeling Workflow cyclotron Cyclotron Production of Radionuclide ([18F]F- or [11C]CO2) activation Activation of Radionuclide cyclotron->activation reaction Radiolabeling Reaction with Precursor activation->reaction hplc HPLC Purification reaction->hplc formulation Formulation in Saline hplc->formulation qc Quality Control formulation->qc final_tracer Injectable PET Tracer qc->final_tracer

Caption: General workflow for PET tracer radiosynthesis.

III. Quality Control of the Radiotracer

Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of any radiopharmaceutical intended for in vivo use.[8][9][10]

Protocol 5: Quality Control Procedures
QC ParameterMethodAcceptance Criteria
Radionuclidic Purity Gamma-ray spectroscopy> 99.9%
Radiochemical Purity Radio-TLC or Radio-HPLC> 95%
Chemical Purity HPLC (UV detection)Specific activity should be high, with minimal non-radioactive impurities.
pH pH meter or pH paper4.5 - 7.5
Sterility Standard microbiological testsNo microbial growth
Endotoxin Level Limulus Amebocyte Lysate (LAL) test< 175 EU/V

IV. In Vitro Evaluation

Before proceeding to in vivo studies, the biological properties of the new tracer must be characterized in vitro. These assays provide initial insights into the tracer's potential utility.[11]

Protocol 6: Cell Uptake and Binding Assays

Objective: To determine the uptake and binding characteristics of the radiotracer in relevant cell lines. The choice of cell lines will depend on the hypothesized biological target of the phenylpropanamide moiety. For example, if an anti-inflammatory effect is hypothesized, macrophage cell lines (e.g., RAW 264.7) could be used. If anti-cancer properties are being explored, relevant cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) would be appropriate.

Procedure:

  • Cell Culture: Culture the selected cell lines to near confluency in appropriate media.

  • Tracer Incubation: Incubate the cells with a known concentration of the radiotracer for various time points.

  • Washing: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove unbound tracer.

  • Lysis and Counting: Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.

  • Data Analysis: Express the cell uptake as a percentage of the added dose per milligram of protein.

  • Competition Assay: To assess specific binding, perform competition studies by co-incubating the radiotracer with an excess of the non-radioactive standard. A significant reduction in tracer uptake in the presence of the "cold" compound indicates specific binding.

V. In Vivo Evaluation in Animal Models

In vivo studies in appropriate animal models are essential to evaluate the pharmacokinetic profile and imaging potential of the new PET tracer.[12][13]

Protocol 7: Biodistribution Studies in Rodents

Objective: To determine the distribution, uptake, and clearance of the radiotracer in various organs and tissues over time.

Procedure:

  • Animal Model: Use healthy rodents (e.g., mice or rats) for initial biodistribution studies. For target-specific imaging, use appropriate disease models (e.g., tumor-bearing mice).

  • Tracer Injection: Inject a known amount of the radiotracer intravenously (e.g., via the tail vein).

  • Time Points: Euthanize groups of animals at various time points post-injection (e.g., 5, 15, 30, 60, and 120 minutes).

  • Tissue Dissection: Dissect major organs and tissues (e.g., blood, heart, lungs, liver, kidneys, spleen, muscle, bone, and brain).

  • Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the tracer uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).

Protocol 8: Small Animal PET/CT Imaging

Objective: To visualize the in vivo distribution of the radiotracer and quantify its uptake in regions of interest.

Procedure:

  • Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and maintain its body temperature.[14]

  • Tracer Injection: Administer the radiotracer intravenously.

  • PET/CT Scan: Acquire dynamic or static PET images at selected time points post-injection. A CT scan is performed for anatomical co-registration and attenuation correction.[15]

  • Image Reconstruction and Analysis: Reconstruct the PET images and co-register them with the CT images. Draw regions of interest (ROIs) over various organs and tissues to generate time-activity curves (TACs) and calculate Standardized Uptake Values (SUVs).

In Vivo Evaluation Workflow

G cluster_invivo In Vivo Evaluation Workflow animal_model Select Animal Model (Healthy or Disease) tracer_injection Intravenous Tracer Injection animal_model->tracer_injection biodistribution Ex Vivo Biodistribution Studies tracer_injection->biodistribution pet_ct In Vivo PET/CT Imaging tracer_injection->pet_ct data_analysis Data Analysis (%ID/g, SUVs, TACs) biodistribution->data_analysis pet_ct->data_analysis evaluation Evaluate Tracer Potential data_analysis->evaluation

Caption: Workflow for the in vivo evaluation of a novel PET tracer.

VI. Data Analysis and Interpretation

The data generated from the in vitro and in vivo studies will provide a comprehensive profile of the N-(3-Aminophenyl)-3-phenylpropanamide-based PET tracer.

  • In Vitro Data: High cell uptake with significant blocking by the non-radioactive standard suggests specific binding and warrants further investigation.

  • Biodistribution Data: Favorable biodistribution is characterized by high uptake in the target tissue and low uptake in non-target tissues, with clearance through the hepatobiliary or renal system.

  • PET Imaging Data: High-contrast images with clear delineation of the target tissue are indicative of a promising imaging agent.

VII. Conclusion and Future Directions

The development of a novel PET tracer is a multi-step process that requires careful planning and execution. The N-(3-Aminophenyl)-3-phenylpropanamide scaffold presents a promising starting point for the creation of new imaging agents due to its synthetic accessibility and the inherent biological relevance of its constituent parts. The protocols outlined in these application notes provide a comprehensive framework for the synthesis, radiolabeling, and preclinical evaluation of PET tracers based on this scaffold. Successful development of such a tracer could provide a valuable new tool for molecular imaging in a variety of research and clinical settings.

References

  • Hicks, R. J. (2008). PET tracer development—a tale of mice and men. Cancer Imaging, 8(1), 1-4. [Link]

  • Konken, P. A., et al. (2021). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. RSC Advances, 11(50), 31631-31645. [Link]

  • International Atomic Energy Agency. (2016). Quality Control in the Production of Radiopharmaceuticals. IAEA. [Link]

  • Carlson, T. J., et al. (2021). A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models. Molecular Imaging and Biology, 23(6), 811-829. [Link]

  • Qadir, M. A., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Journal of Biomolecular Structure and Dynamics, 41(16), 7869-7883. [Link]

  • CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine.
  • Boellaard, R., et al. (2015). FDG PET/CT: EANM procedure guidelines for tumour imaging: version 2.0. European Journal of Nuclear Medicine and Molecular Imaging, 42(2), 328-354. [Link]

  • UNC School of Medicine. (2008). SOP/Guidlines for Animal PET/CT Imaging Studies. [Link]

  • Brugarolas, P., & Liang, S. H. (2021). Radiolabeling with [¹¹C]HCN for Positron emission tomography. Nuclear Medicine and Biology, 100-101, 1-13. [Link]

  • Organic Chemistry Portal. Aniline synthesis by amination (arylation). [Link]

  • The University of New Mexico. Quality Control of Compounded Radiopharmaceuticals. [Link]

  • Taussat, A., de Figueiredo, R. M., & Campagne, J.-M. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia. [Link]

  • PubChem. N-(3-Aminophenyl)propanamide. [Link]

  • Neelam, Khatkar, A., & Sharma, K. K. (2020). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical Reviews in Food Science and Nutrition, 60(16), 2655-2675. [Link]

  • ResearchGate. C-11 Radiochemistry in Cancer Imaging Applications. [Link]

  • ResearchGate. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models. [Link]

  • National Center for Biotechnology Information. (2023). PET imaging and quantification of small animals using a clinical SiPM-based camera. EJNMMI Physics, 10(1), 73. [Link]

  • Luurtsema, G., et al. (2017). Comparison of In Vitro Assays in Selecting Radiotracers for In Vivo P-Glycoprotein PET Imaging. Pharmaceuticals, 10(3), 76. [Link]

  • American Society of Nuclear Cardiology. (2018). Practical Considerations in Starting a Cardiac PET Program. [Link]

  • Journal of Nuclear Medicine Technology. (2012). Small-Animal PET: What Is It, and Why Do We Need It?. [Link]

  • The Royal Society of Chemistry. (2015). Direct amide formation from unactivated carboxylic acids and amines. Green Chemistry, 17(4), 2290-2293. [Link]

  • Royal Society of Chemistry. (2021). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (K Ca 3.1) channels in vivo. RSC Advances, 11(50), 31631-31645. [Link]

  • PubMed. (2020). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical Reviews in Food Science and Nutrition, 60(16), 2655-2675. [Link]

  • YouTube. (2022). Chemical Labeling with Carbon-11 Carbon Dioxide: Strategies for Tracer Discovery. [Link]

  • National Institutes of Health. (2023). Nickel-Catalyzed Amidation of Aryl Alkynyl Acids with Tetraalkylthiuram Disulfides. Organic Letters, 25(7), 1145-1149. [Link]

  • Basrah Journal of Science. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science, 40(2), 437-464. [Link]

  • British Nuclear Medicine Society. (2023). BNMS PET-CT Tracer Commissioning Manifesto. [Link]

  • F1000Research. (2021). Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies. F1000Research, 10, 483. [Link]

  • ResearchGate. (2016). Quality Control of Radiopharmaceutical. [Link]

  • ResearchGate. The suggested ideal criteria for a successful CNS PET tracer. [Link]

  • WUR eDepot. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters, 25(31), 5666-5670. [Link]

  • Rutgers Office for Research. (n.d.). PET/CT IMAGING IN MICE AND RATS. [Link]

  • Google Patents. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • Royal Society of Chemistry. (2022). Radiolabelling small and biomolecules for tracking and monitoring. Chemical Society Reviews, 51(24), 9919-9937. [Link]

  • Nucleus RadioPharma. (2024). Meeting the unique demands of radiopharmaceutical quality control. [Link]

  • ScienceOpen. (2021). Design, synthesis, and evaluation of a novel PET imaging agent targeting lipofuscin in senescent cells. RSC Medicinal Chemistry, 12(10), 1704-1710. [Link]

  • MDPI. (2022). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 27(15), 4983. [Link]

  • ResearchGate. Small Animal Imaging: Basics and Practical Guide. [Link]

  • ResearchGate. Synthesis of N-Arylcarboxamides by the Efficient Transamidation of DMF and Derivatives with Anilines. [Link]

  • PubChemLite. N-(3-aminophenyl)propanamide (C9H12N2O). [Link]

  • ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]

  • PubMed. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Journal of Biomolecular Structure & Dynamics, 41(16), 7869-7883. [Link]

  • Springer. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87. [Link]

  • Journal of Radiopharmaceutical and Molecular Probes. (2022). QUALITY ASSURANCE AND QUALITY CONTROL OF RADIOPHARMACEUTICALS: AN OVERVIEW. Journal of Radiopharmaceutical and Molecular Probes, 8(2), 106-116. [Link]

  • Google Patents. CN102180800A - Synthesis method of aniline compound.
  • ResearchGate. Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting "N-(3-Aminophenyl)-3-phenylpropanamide" synthesis side reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N-(3-Aminophenyl)-3-phenylpropanamide

A Foreword from Your Senior Application Scientist

Welcome to the technical support center. As scientists and developers, we understand that the path from a reaction scheme to a pure, final product is often fraught with unexpected challenges. The synthesis of N-(3-Aminophenyl)-3-phenylpropanamide, a seemingly straightforward amide coupling, is a prime example. It involves the coupling of 3-phenylpropanoic acid with m-phenylenediamine. The primary hurdle lies in controlling the reactivity of the two amino groups on the m-phenylenediamine ring to favor the desired mono-acylated product over the bis-acylated byproduct.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common pitfalls encountered during this synthesis. We will delve into the mechanistic reasons behind these issues and provide field-proven, actionable solutions to help you optimize your reaction, streamline your purification, and achieve your desired outcome with confidence.

Troubleshooting Guide & FAQs

Question 1: My main product is the bis-acylated impurity, N,N'-(1,3-phenylene)bis(3-phenylpropanamide). How can I improve the yield of the desired mono-amide?

Answer:

This is the most common challenge in this synthesis. The formation of the bis-acylated product occurs because both amino groups on m-phenylenediamine are nucleophilic and can react with the activated carboxylic acid. The key to success is to manipulate the reaction conditions to favor mono-acylation.

Root Cause Analysis: The two amine groups on m-phenylenediamine have similar chemical environments and reactivity.[1] Once the first acylation occurs to form the desired product, the remaining free amine on the product is still sufficiently nucleophilic to react with another molecule of the activated acid, leading to the bis-amide impurity.

Strategic Solutions:

  • Control Stoichiometry: The most effective and direct method is to use a molar excess of the diamine relative to the carboxylic acid. This statistically favors the reaction of the activated acid with the more abundant starting diamine rather than the mono-acylated product.

    • Recommendation: Start with a 3- to 5-fold molar excess of m-phenylenediamine. While this consumes more starting material, it significantly improves selectivity and can simplify purification.

  • Slow Reagent Addition at Low Temperature: This technique leverages the slight deactivation of the second amino group after the first has been acylated. By adding the activated 3-phenylpropanoic acid (e.g., as an acyl chloride or the product of a coupling agent reaction) slowly to the solution of m-phenylenediamine at a reduced temperature (e.g., 0-5 °C), you maintain a low concentration of the acylating agent. This gives the more reactive starting diamine a greater chance to react before the less reactive mono-acylated product does.

  • Choice of Solvent: Using a solvent that can modulate the solubility of the products can be advantageous. In some cases, the mono-acylated product may begin to precipitate from the reaction mixture, effectively removing it from the potential for a second reaction.

Summary of Stoichiometric Approaches:

Molar Ratio (m-phenylenediamine : Acid)Expected OutcomePurification Consideration
1 : 1A complex mixture, often with the bis-amide as the major product.Very difficult separation.
3 : 1Significantly improved yield of the mono-amide.Easier separation of product from excess diamine.
5 : 1High selectivity for the mono-amide, often with trace amounts of the bis-amide.Requires efficient removal of a large excess of diamine.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Reaction scheme showing the desired mono-acylation pathway favored by using an excess of m-phenylenediamine.

Question 2: I'm struggling to separate my desired N-(3-aminophenyl)-3-phenylpropanamide from the bis-amide byproduct and unreacted m-phenylenediamine. What's the best purification strategy?

Answer:

Purification requires a multi-step approach that exploits the differences in the chemical properties (polarity and basicity) of the components in your crude mixture.

Component Properties:

  • m-Phenylenediamine (Starting Material): Most polar, basic (two amino groups).

  • N-(3-Aminophenyl)-3-phenylpropanamide (Product): Intermediate polarity, basic (one free amino group).

  • N,N'-(1,3-phenylene)bis(3-phenylpropanamide) (Bis-amide): Least polar, neutral (no free amino groups).

Recommended Purification Workflow:

  • Aqueous Acid Wash (Workup):

    • Rationale: This step removes the highly basic and water-soluble excess m-phenylenediamine.

    • Protocol:

      • Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

      • Transfer the solution to a separatory funnel.

      • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid). The basic starting material and product will protonate and move into the aqueous layer. The neutral bis-amide will remain in the organic layer.

      • Crucially, separate and keep both layers. The organic layer contains your bis-amide impurity. The aqueous layer contains your protonated product and starting material.

      • Basify the acidic aqueous layer with a base (e.g., saturated NaHCO₃ or 1 M NaOH) until pH > 8. This deprotonates your product, causing it to precipitate or allowing it to be extracted back into a fresh portion of organic solvent (EtOAc or DCM).

  • Column Chromatography:

    • Rationale: This is the definitive step to separate the mono-amide product from any remaining impurities, particularly the bis-amide if the initial workup was not perfectly efficient.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase (Eluent): A gradient system is typically most effective. Start with a less polar solvent system and gradually increase the polarity.

      • Example Gradient: Begin with 100% DCM, gradually adding methanol (e.g., from 0% to 5% MeOH). The least polar bis-amide will elute first, followed by your desired mono-amide product. The highly polar m-phenylenediamine will remain on the baseline or elute last.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#202124"]; edge [fontname="Arial", fontsize=10];

} enddot Caption: A decision workflow for the purification of N-(3-Aminophenyl)-3-phenylpropanamide.

Question 3: I'm using EDC/HOBt as coupling agents and I'm seeing a significant amount of an N-acylurea byproduct. What is happening and how can I prevent it?

Answer:

The formation of an N-acylurea is a classic side reaction when using carbodiimide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[2][3]

Mechanistic Explanation: The reaction proceeds in two main steps:

  • Activation: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.[4][5] This is the desired activated species.

  • Coupling: The amine (m-phenylenediamine) should then attack this intermediate to form the amide bond and a soluble urea byproduct.

However, the O-acylisourea intermediate is unstable and can undergo an intramolecular rearrangement (an O-to-N acyl transfer) to form a very stable and unreactive N-acylurea.[2][3][4] This side reaction consumes your activated acid, reduces your yield, and introduces a difficult-to-remove impurity.

Preventative Measures:

  • Use of Additives (HOBt/HOAt): This is the most common and effective solution. Additives like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) act as "activated ester traps." They rapidly react with the O-acylisourea intermediate to form a more stable, yet still reactive, HOBt- or HOAt-ester. This new intermediate is less prone to rearrangement but is readily attacked by the amine to form the desired amide.[2]

    • Protocol: Always include at least 1 equivalent of HOBt or HOAt along with EDC in your reaction setup.

  • Order of Addition: Pre-activate the carboxylic acid before adding the amine.

    • Protocol: Dissolve the 3-phenylpropanoic acid, EDC, and HOBt in your solvent (e.g., DMF or DCM). Stir for 15-30 minutes at 0 °C to allow for the formation of the HOBt-ester. Then, add the solution of m-phenylenediamine. This minimizes the time the highly reactive O-acylisourea is present.

  • Maintain Low Temperatures: The N-acylurea rearrangement is temperature-dependent.[2] Running the reaction at lower temperatures (0 °C to room temperature) can significantly suppress this side reaction.

Experimental Protocols

Protocol 1: Optimized Selective Mono-Amidation

This protocol is designed to maximize the yield of the mono-amide product.

  • Reagent Setup:

    • In a round-bottom flask, dissolve m-phenylenediamine (e.g., 3.0 equivalents) in anhydrous DMF.

    • In a separate flask, dissolve 3-phenylpropanoic acid (1.0 eq.), HOBt (1.1 eq.), and EDC-HCl (1.1 eq.) in anhydrous DMF.

  • Activation:

    • Cool the carboxylic acid solution to 0 °C in an ice bath.

    • Stir for 20 minutes to ensure formation of the HOBt-activated ester.

  • Coupling Reaction:

    • Cool the m-phenylenediamine solution to 0 °C.

    • Add the activated acid solution dropwise to the diamine solution over 30-60 minutes using an addition funnel.

    • Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the limiting reagent (3-phenylpropanoic acid).

Protocol 2: Purification by Acid-Base Extraction

This protocol details the workup procedure to remove excess diamine and other water-soluble components.

  • Quenching:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Mix well.

  • Acid Wash:

    • Wash the organic layer three times with 1 M HCl. Combine these acidic aqueous washes, as they contain your product.

  • Neutralization and Extraction:

    • Cool the combined acidic aqueous layers in an ice bath.

    • Slowly add 5 M NaOH solution with stirring until the pH of the aqueous layer is approximately 9-10.

    • Extract the now basic aqueous layer three times with fresh ethyl acetate.

  • Final Steps:

    • Combine the final organic extracts.

    • Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be further purified by column chromatography if necessary.

References

  • Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study of Acylation Reaction of m-Phenylenediamine and Benzoic Anhydride in Microreactor. ResearchGate. Available at: [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. (2018-02-28). Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Carbodiimide - Wikipedia. Wikipedia. Available at: [Link]

  • Carbodiimides and Additives. Aapptec Peptides. (2021-05-19). Available at: [Link]

  • N-(3-Aminophenyl)propanamide | C9H12N2O. PubChem - NIH. Available at: [Link]

  • m-Phenylenediamine | C6H4(NH2)2. PubChem. Available at: [Link]

Sources

Technical Support Center: Optimizing Amide Bond Formation with N-(3-Aminophenyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(3-Aminophenyl)-3-phenylpropanamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you successfully utilize this versatile reagent in your amide coupling reactions. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to overcome experimental challenges.

Introduction to N-(3-Aminophenyl)-3-phenylpropanamide in Amide Synthesis

N-(3-Aminophenyl)-3-phenylpropanamide is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates a reactive primary aromatic amine, poised for amide bond formation, and a pre-existing amide linkage. This unique arrangement makes it a valuable building block for synthesizing complex molecules, including polymers and pharmacologically active compounds like butyrylcholinesterase (BChE) inhibitors for potential Alzheimer's disease therapy.[1][2]

The primary utility of this reagent lies in its free aminophenyl group, which can act as a nucleophile in reactions with activated carboxylic acids to form a new amide bond. Understanding the interplay between this reactive site and the existing amide functionality is crucial for optimizing reaction outcomes.

Synthesis of N-(3-Aminophenyl)-3-phenylpropanamide: A Plausible Route

A common and effective method for synthesizing N-(3-Aminophenyl)-3-phenylpropanamide involves a two-step process starting from 3-nitrophenylamine and 3-phenylpropanoyl chloride. This approach is analogous to synthetic strategies for similar aminobenzamides.[3][4]

  • Amide Bond Formation: The initial step is the acylation of 3-nitrophenylamine with 3-phenylpropanoyl chloride. This reaction is typically carried out in an inert solvent like dichloromethane (DCM) in the presence of a non-nucleophilic base such as triethylamine (TEA) to neutralize the HCl byproduct.

  • Nitro Group Reduction: The resulting N-(3-nitrophenyl)-3-phenylpropanamide is then subjected to a reduction of the nitro group to a primary amine. A standard and high-yielding method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.

Troubleshooting Guide: Synthesis of N-(3-Aminophenyl)-3-phenylpropanamide

This section addresses common issues that may arise during the synthesis of N-(3-Aminophenyl)-3-phenylpropanamide.

Q1: My initial amide coupling reaction between 3-nitrophenylamine and 3-phenylpropanoyl chloride is low-yielding. What are the likely causes and how can I improve it?

Potential Causes & Solutions:

  • Insufficient Base: The reaction generates HCl, which can protonate the starting amine, rendering it non-nucleophilic.[3] Ensure at least one equivalent of a tertiary amine base (e.g., triethylamine, diisopropylethylamine) is used.

  • Moisture Contamination: 3-Phenylpropanoyl chloride is sensitive to moisture and can hydrolyze back to the carboxylic acid. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Low Reactivity of the Aniline: 3-Nitrophenylamine is less nucleophilic than aniline due to the electron-withdrawing nature of the nitro group. If the reaction is sluggish at room temperature, gentle heating (40-50 °C) may be beneficial. However, monitor for potential side reactions.

  • Alternative Coupling Reagents: If the acid chloride is problematic, consider converting 3-phenylpropanoic acid to an activated ester or using standard peptide coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (1-hydroxybenzotriazole).[5]

Q2: The reduction of the nitro group is incomplete or I'm observing side products. How can I optimize this step?

Potential Causes & Solutions:

  • Catalyst Inactivity: The Pd/C catalyst may be old or poisoned. Use a fresh batch of catalyst. Ensure the solvent (typically ethanol or methanol) is of high purity.

  • Insufficient Hydrogen Pressure: While often feasible at atmospheric pressure, some reductions benefit from slightly elevated hydrogen pressure (e.g., using a balloon or a Parr shaker).

  • Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the point of complete consumption of the starting material. If the reaction is slow, a slight increase in temperature may be necessary, but be cautious of potential over-reduction.

  • Alternative Reducing Agents: If catalytic hydrogenation is not providing clean conversion, other methods like reduction with tin(II) chloride (SnCl2) in acidic media can be employed.

Troubleshooting Guide: Amide Bond Formation Using N-(3-Aminophenyl)-3-phenylpropanamide

This section focuses on challenges encountered when using the synthesized N-(3-Aminophenyl)-3-phenylpropanamide as the amine component in a subsequent amide coupling reaction.

Q3: My amide coupling reaction with N-(3-Aminophenyl)-3-phenylpropanamide is not going to completion. What should I check?

Potential Causes & Solutions:

  • Choice of Coupling Reagent: The nucleophilicity of the aminophenyl group is influenced by the existing amide substituent. For challenging couplings, stronger activating agents may be required. Carbodiimide-based reagents (DCC, EDC) are a good starting point, but phosphonium (e.g., PyBOP) or uronium/aminium (e.g., HATU, HBTU) salts can be more effective for less reactive partners.[6]

  • Steric Hindrance: If the carboxylic acid you are coupling is sterically hindered, the reaction may be slow. Consider using less sterically demanding activating agents or increasing the reaction temperature.[7]

  • Incorrect Stoichiometry: Ensure accurate measurement of all reagents. While a 1:1 stoichiometry is ideal, a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagent may be necessary to drive the reaction to completion.

  • Solvent Choice: The choice of solvent can significantly impact reaction rates and solubility of reagents. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common choices for amide coupling.[8] For greener alternatives, solvents like 2-methyltetrahydrofuran (2-MeTHF) have shown promise.[9]

Q4: I am observing the formation of a urea byproduct and have difficulty purifying my desired product. How can I minimize this and improve purification?

Potential Causes & Solutions:

  • Urea Byproduct Formation: This is a common issue with carbodiimide coupling reagents like DCC and EDC. The byproduct, dicyclohexylurea (DCU) from DCC, is notoriously difficult to remove due to its low solubility in many organic solvents.

    • Filtration: If using DCC, DCU often precipitates from the reaction mixture and can be removed by filtration.

    • Water-Soluble Carbodiimides: Using EDC forms a water-soluble urea byproduct that can typically be removed during an aqueous workup.

  • Purification Strategies:

    • Aqueous Workup: A standard aqueous workup involving washes with dilute acid (to remove unreacted amine), dilute base (to remove unreacted carboxylic acid), and brine is often effective.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective purification method.[8][10]

    • Column Chromatography: For challenging separations, silica gel chromatography is a reliable option. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used.

Frequently Asked Questions (FAQs)

Q: What is the molecular weight of N-(3-Aminophenyl)-3-phenylpropanamide? A: The molecular weight is 164.20 g/mol .[11]

Q: What are the typical storage conditions for N-(3-Aminophenyl)-3-phenylpropanamide? A: It should be stored in a cool, dry, well-ventilated area in a tightly sealed container.

Q: What are the main safety hazards associated with N-(3-Aminophenyl)-3-phenylpropanamide? A: According to its GHS classification, it can cause skin and serious eye irritation, and may cause respiratory irritation.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Q: Can I use N-(3-Aminophenyl)-3-phenylpropanamide in aqueous conditions? A: While many organic substrates have poor solubility in water, recent advances in micellar catalysis have enabled amide bond formation in aqueous media.[9] The suitability for your specific reaction would need to be evaluated.

Experimental Protocols

Protocol 1: Synthesis of N-(3-nitrophenyl)-3-phenylpropanamide
  • To a solution of 3-nitrophenylamine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 3-phenylpropanoyl chloride (1.05 eq) in anhydrous DCM dropwise over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of N-(3-Aminophenyl)-3-phenylpropanamide
  • Dissolve N-(3-nitrophenyl)-3-phenylpropanamide (1.0 eq) in ethanol or methanol (~0.1 M) in a flask suitable for hydrogenation.

  • Carefully add Pd/C (5-10 mol% palladium) to the solution.

  • Seal the flask, evacuate the atmosphere, and replace with hydrogen gas (using a balloon or connecting to a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield N-(3-Aminophenyl)-3-phenylpropanamide.

Data Presentation

Reagent ClassExamplesKey AdvantagesKey Disadvantages
Carbodiimides DCC, EDCReadily available, cost-effectiveUrea byproduct can complicate purification; risk of racemization
Phosphonium Salts PyBOP, PyAOPHigh reactivity, low racemizationHigher cost, byproducts can be difficult to remove
Uronium/Aminium Salts HATU, HBTUVery high reactivity, fast reaction timesHigher cost, can react with the amine if not pre-activated with the acid

Visualizations

Troubleshooting_Amide_Coupling start Low Yield in Amide Coupling cause1 Poor Carboxylic Acid Activation start->cause1 cause2 Low Amine Nucleophilicity start->cause2 cause3 Steric Hindrance start->cause3 cause4 Side Reactions start->cause4 solution1a Use stronger coupling reagent (e.g., HATU, PyBOP) cause1->solution1a solution1b Additives (HOBt, HOAt) cause1->solution1b solution2 Increase temperature or reaction time cause2->solution2 solution3 Use less hindered reagents if possible cause3->solution3 solution4 Control temperature and order of addition cause4->solution4

Caption: Troubleshooting workflow for low-yielding amide coupling reactions.

Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction A 3-Nitrophenylamine + 3-Phenylpropanoyl Chloride B Add Base (e.g., TEA) in DCM A->B C N-(3-nitrophenyl)-3-phenylpropanamide B->C D N-(3-nitrophenyl)-3-phenylpropanamide C->D Purification E H2, Pd/C in Ethanol D->E F N-(3-Aminophenyl)-3-phenylpropanamide E->F

Caption: Synthetic workflow for N-(3-Aminophenyl)-3-phenylpropanamide.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 89953, N-(3-Aminophenyl)propanamide. Retrieved from [Link]

  • Google Patents. (1987). EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.
  • ResearchGate. (n.d.). Synthesis of (S)-3-hydroxy-N-methyl-3-phenylpropanamide. Retrieved from [Link]

  • Google Patents. (2008). CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine.
  • Reddit. (2017). Which is the best method for purifying N-Phenylpropanamide? Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 50-54. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Propanamide, N-(3-aminophenyl)-. Substance Details. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent- and transition metal-free amide synthesis from phenyl esters and aryl amines. Retrieved from [Link]

  • Al-Khalaf, A. A., et al. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science, 40(2), 437-464. Retrieved from [Link]

  • PubMed. (2023). Development of Novel 3-Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved from [Link]

  • Google Patents. (2004). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • Google Patents. (2012). EP2468712A1 - Method for producing and purifying 3-aminopropanol.
  • PubChemLite. (n.d.). N-(3-aminophenyl)propanamide (C9H12N2O). Retrieved from [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

  • Google Patents. (1984). US4440953A - Purification of N-substituted aminobenzaldehydes.
  • Google Patents. (2005). US20050069997A1 - Purification of biologically-produced 1,3-propanediol.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7625, 3-Phenylpropanamide. Retrieved from [Link]

  • Hazra, S., Gallou, F., & Handa, S. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 10(16), 5299-5306. Retrieved from [Link]

  • PubMed Central. (2023). Development of Novel 3-Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. Retrieved from [Link]

Sources

Improving yield and purity in "N-(3-Aminophenyl)-3-phenylpropanamide" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(3-Aminophenyl)-3-phenylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this important amide synthesis. Our goal is to empower you to improve both the yield and purity of your reactions through a deeper understanding of the underlying chemical principles.

Introduction to the Synthesis

The synthesis of N-(3-Aminophenyl)-3-phenylpropanamide involves the formation of an amide bond between 3-phenylpropanoic acid and m-phenylenediamine. While seemingly straightforward, this reaction presents a significant chemoselectivity challenge: the selective mono-acylation of a symmetrical diamine. The primary competing reaction is the formation of the di-acylated byproduct, N,N'-(1,3-phenylene)bis(3-phenylpropanamide). Achieving high yields of the desired mono-amide requires careful control of reaction conditions to favor the initial acylation while minimizing the second.

This guide will explore the critical parameters influencing this selectivity and provide practical, field-proven protocols and troubleshooting strategies to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-(3-Aminophenyl)-3-phenylpropanamide?

A1: The most prevalent methods involve the coupling of 3-phenylpropanoic acid (or its activated derivative) with m-phenylenediamine. The two main approaches are:

  • Direct Amide Coupling: This method utilizes a coupling agent, such as a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid in situ for reaction with the amine.

  • Acyl Chloride Method: This two-step process first involves converting 3-phenylpropanoic acid to its more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The purified 3-phenylpropanoyl chloride is then reacted with m-phenylenediamine.

Q2: Why is di-acylation a major issue, and how can it be minimized?

A2: Di-acylation occurs because both amino groups on m-phenylenediamine are nucleophilic and can react with the acylating agent. Once the first amino group is acylated to form the desired product, the remaining amino group can still react, leading to the di-acylated byproduct. To minimize this:

  • Stoichiometry Control: Using an excess of m-phenylenediamine relative to the 3-phenylpropanoic acid or its derivative can statistically favor mono-acylation.

  • Slow Addition: Adding the acylating agent slowly to the solution of the diamine helps to maintain a low concentration of the acylating agent, reducing the likelihood of a second acylation on the same molecule.

  • Temperature Control: Lower reaction temperatures can help to control the reaction rate and improve selectivity, as the activation energy for the second acylation may be higher.[1]

Q3: What are the key safety precautions for this synthesis?

A3: Standard laboratory safety practices should always be followed. Specific hazards include:

  • m-Phenylenediamine: This reagent is toxic and a suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Coupling Agents (e.g., DCC): DCC is a potent skin sensitizer and should be handled with care.

  • Acylating Agents (e.g., Thionyl Chloride): Thionyl chloride is corrosive and reacts violently with water to release toxic gases (HCl and SO₂). All manipulations should be performed in a fume hood.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Mono-acylated Product
Possible CauseTroubleshooting Steps & Scientific Rationale
Excessive Di-acylation 1. Adjust Stoichiometry: Increase the molar excess of m-phenylenediamine to 2-3 equivalents. This increases the statistical probability of the acylating agent reacting with an unreacted diamine molecule rather than the mono-acylated product.2. Slow Addition: Add the 3-phenylpropanoic acid/coupling agent mixture or the 3-phenylpropanoyl chloride dropwise over an extended period (e.g., 1-2 hours) to a solution of m-phenylenediamine. This maintains a low concentration of the electrophile, favoring mono-substitution.3. Lower Reaction Temperature: Perform the reaction at 0 °C or even lower. The second acylation often has a higher activation energy, so lower temperatures can significantly reduce its rate relative to the first acylation.[1]
Incomplete Reaction 1. Check Reagent Purity: Ensure the purity of starting materials. Impurities in m-phenylenediamine can affect its reactivity. Purity can be checked by melting point or spectroscopic methods.2. Extend Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, extend it and continue monitoring.3. Inefficient Activation: If using a coupling agent, ensure it is fresh and active. For the acyl chloride method, confirm the complete conversion of the carboxylic acid to the acyl chloride before adding it to the diamine.
Product Loss During Workup 1. Optimize Extraction pH: The product has a free amino group, making its solubility pH-dependent. During aqueous workup, ensure the pH is appropriate to keep the product in the organic layer. A mildly basic pH (e.g., 8-9) is often suitable.2. Careful Purification: The product can be lost during column chromatography if the polarity of the eluent is not optimized. See the purification protocol below for guidance.
Issue 2: Presence of Impurities in the Final Product
Possible CauseTroubleshooting Steps & Scientific Rationale
Di-acylated Byproduct 1. Recrystallization: This is often the most effective method for removing the di-acylated byproduct, which is typically less polar than the mono-acylated product. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexane.[2] 2. Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, will allow for the separation of the di-acylated (elutes first), mono-acylated, and unreacted diamine (elutes last).
Unreacted m-phenylenediamine 1. Aqueous Wash: During the workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the basic m-phenylenediamine into the aqueous phase. Be cautious, as the desired product may also have some solubility in the acidic aqueous phase.2. Column Chromatography: As mentioned above, column chromatography is effective for separating the highly polar m-phenylenediamine from the product.
Byproducts from Coupling Agent 1. Filtration: If using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration before the aqueous workup.2. Water-Soluble Byproducts: If using a water-soluble coupling agent like EDC, byproducts can be removed by aqueous washes during the workup.

Experimental Protocols

Protocol 1: Synthesis via Direct Amide Coupling with DCC

Materials:

  • 3-Phenylpropanoic acid

  • m-Phenylenediamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve m-phenylenediamine (2.0 eq) in anhydrous DCM.

  • In a separate flask, dissolve 3-phenylpropanoic acid (1.0 eq) in anhydrous DCM.

  • To the solution of 3-phenylpropanoic acid, add DCC (1.05 eq) and stir at room temperature for 15 minutes.

  • Cool the solution of m-phenylenediamine to 0 °C in an ice bath.

  • Slowly add the solution containing the activated 3-phenylpropanoic acid to the m-phenylenediamine solution dropwise over 1-2 hours with vigorous stirring.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (to remove excess m-phenylenediamine), saturated NaHCO₃ solution (to remove unreacted carboxylic acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude N-(3-Aminophenyl)-3-phenylpropanamide in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol or ethyl acetate).

  • Slowly add a co-solvent in which the product is less soluble (e.g., water or hexane) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Data Presentation

ParameterDirect Coupling (DCC)
Stoichiometry
3-Phenylpropanoic acid1.0 eq
m-Phenylenediamine2.0 eq
DCC1.05 eq
Typical Yield (after purification) 60-75%
Purity (by HPLC) >98%

Visualizations

Reaction Scheme

ReactionScheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Reactant1 3-Phenylpropanoic Acid Product N-(3-Aminophenyl)-3-phenylpropanamide Reactant1->Product Acylation Reactant2 m-Phenylenediamine Reactant2->Product Reagent1 DCC (Coupling Agent) Reagent1->Product Solvent DCM (Solvent) Solvent->Product Byproduct Di-acylated Byproduct Product->Byproduct Second Acylation TroubleshootingWorkflow Start Low Yield or Impure Product CheckDiacylation Check for Di-acylation (TLC/LC-MS) Start->CheckDiacylation CheckUnreactedSM Check for Unreacted Starting Materials (TLC) CheckDiacylation->CheckUnreactedSM No AdjustStoichiometry Increase Diamine Excess CheckDiacylation->AdjustStoichiometry Yes ExtendReactionTime Extend Reaction Time CheckUnreactedSM->ExtendReactionTime Yes Purify Purify by Recrystallization or Chromatography CheckUnreactedSM->Purify No SlowAddition Implement Slow Addition of Acylating Agent AdjustStoichiometry->SlowAddition LowerTemp Lower Reaction Temperature SlowAddition->LowerTemp LowerTemp->Purify CheckReagentPurity Verify Reagent Purity ExtendReactionTime->CheckReagentPurity CheckReagentPurity->Purify

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

  • Zhang, T., et al. (2020). Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study of Acylation Reaction of m-Phenylenediamine and Benzoic Anhydride in Microreactor. Organic Process Research & Development, 24(9), 1777–1785. Available at: [Link]

  • Hanna, S. Y. (2018). How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method? ResearchGate. Available at: [Link]

Sources

Technical Support Center: Enhancing the Metabolic Stability of N-(3-Aminophenyl)-3-phenylpropanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals working to optimize the metabolic stability of N-(3-Aminophenyl)-3-phenylpropanamide derivatives. Poor metabolic stability can curtail the therapeutic potential of promising compounds by preventing sufficient in vivo exposure.[1] This document provides practical, in-depth answers to common questions, troubleshooting strategies for in vitro assays, and detailed experimental protocols to empower your research and development efforts.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Metabolic Landscape

This section addresses fundamental questions regarding the metabolic liabilities inherent to the N-(3-Aminophenyl)-3-phenylpropanamide scaffold.

Question 1: What are the most likely metabolic "hotspots" on my N-(3-Aminophenyl)-3-phenylpropanamide derivative?

Based on the core structure, three primary regions are susceptible to metabolic transformation:

  • The Aromatic Rings (Phenyl and Aminophenyl): Both rings are prime targets for oxidation by Cytochrome P450 (CYP) enzymes, a major pathway for drug metabolism.[2] This typically results in the formation of hydroxylated metabolites. The para position is often the most vulnerable site for this modification.

  • The Aniline Moiety (3-Aminophenyl group): The primary aromatic amine is a well-known structural alert. It is susceptible to N-oxidation, which can sometimes lead to the formation of reactive metabolites.[3][4][5] This moiety can also undergo Phase II conjugation reactions, such as N-acetylation or N-glucuronidation.

  • The Propanamide Linker: The amide bond itself can be a site for hydrolysis by enzymes like carboxylesterases (CES) and amidases, which are prevalent in the liver and intestines.[6][7][8][9][10] This cleavage would break the molecule into two separate fragments.

Question 2: Which specific enzymes are most likely responsible for the metabolism of my compound?

  • Phase I Metabolism (Oxidation): The Cytochrome P450 (CYP) superfamily, particularly isoforms like CYP3A4, CYP2D6, and CYP2C9, are the primary drivers of oxidative metabolism on the aromatic rings.[2]

  • Phase I Metabolism (Hydrolysis): Carboxylesterases (hCE1 in the liver, hCE2 in the intestine) are key enzymes responsible for amide hydrolysis.[6][8][9]

  • Phase II Metabolism (Conjugation): UDP-glucuronosyltransferases (UGTs) and N-acetyltransferases (NATs) are responsible for conjugating metabolites, increasing their water solubility to facilitate excretion.

Question 3: What are the initial high-level strategies to "block" these metabolic hotspots?

Improving metabolic stability is a core tenet of medicinal chemistry, often approached by making specific structural modifications to hinder enzymatic action.[11][12]

  • To Block Aromatic Hydroxylation:

    • Introduce Electron-Withdrawing Groups: Placing groups like fluorine (-F), chlorine (-Cl), or trifluoromethyl (-CF3) onto the aromatic rings can deactivate them towards oxidative attack by CYP enzymes.[13]

    • Positional Blocking: Placing a metabolically stable group, such as a methyl or fluoro group, at the most likely site of hydroxylation (e.g., the para position) can physically prevent the oxidation from occurring.

  • To Stabilize the Amide Bond:

    • Introduce Steric Hindrance: Adding bulky groups near the amide bond can make it more difficult for hydrolytic enzymes to access and cleave it.

    • Bioisosteric Replacement: In some cases, replacing the amide with a more stable bioisostere, such as a triazole or oxadiazole, can be an effective strategy, though this significantly alters the core structure.[14][15]

  • To Modify the Aniline Moiety:

    • Aniline groups are often associated with metabolic instability and potential toxicity.[5][16] Modifying this group by converting the primary amine to a secondary or tertiary amine, or incorporating it into a heterocyclic ring, can sometimes mitigate these liabilities.

Question 4: What is "metabolic switching" and how can it affect my results?

Metabolic switching is a phenomenon where blocking one primary metabolic pathway leads to an increase in metabolism at a different, previously minor, site.[13] For example, if you successfully block para-hydroxylation on the phenyl ring, the metabolic burden may shift to the aminophenyl ring or the propanamide linker. It is crucial to re-evaluate the full metabolite profile after making any structural modifications.

Section 2: Troubleshooting In Vitro Metabolic Stability Assays

Encountering unexpected or inconsistent results is a common part of the scientific process. This section provides a troubleshooting guide for the most frequently used in vitro assays.

Observed Problem Potential Cause(s) Recommended Solution(s)
Rapid compound loss in the absence of NADPH cofactor (-NADPH control). 1. Chemical Instability: The compound is degrading in the assay buffer (pH 7.4).2. Non-CYP Metabolism: Metabolism by NADPH-independent enzymes present in microsomes (e.g., some esterases).3. Non-specific Binding: The compound is adsorbing to the plasticware (e.g., plates, tips).1. Check Buffer Stability: Incubate the compound in buffer alone and analyze over time.2. Use Heat-Inactivated Microsomes: Compare stability in active vs. heat-inactivated microsomes to confirm enzymatic degradation.3. Use Low-Binding Plates: Employ polypropylene or other low-adhesion plates. Include a "T=0" sample quenched immediately after compound addition to assess initial recovery.
High variability in half-life (t½) values between experiments. 1. Inconsistent Microsome Activity: Repeated freeze-thaw cycles or improper storage of microsomes can degrade enzyme activity.2. Pipetting Inaccuracy: Small volume errors, especially with organic solvents like DMSO, can lead to large concentration differences.3. Inconsistent Quenching: Variable timing or efficiency of the reaction termination step (e.g., adding acetonitrile).1. Aliquot Microsomes: Upon receipt, thaw, aliquot into single-use vials, and store at -80°C. Avoid repeated freeze-thaw cycles.2. Calibrate Pipettes: Ensure all pipettes are calibrated. Pre-dilute compounds to minimize serial dilutions of small volumes.3. Automate/Standardize: Use automated liquid handlers if available. If manual, ensure consistent and rapid quenching for all samples.
Compound appears more stable than the positive control (e.g., Midazolam, Dextromethorphan). 1. Low Intrinsic Clearance: The compound is genuinely very stable to microsomal metabolism.2. Enzyme Inhibition: The compound or a metabolite is inhibiting the CYP enzymes in the assay.3. Poor Solubility: The compound has precipitated out of solution, making it unavailable for metabolism. The apparent concentration remains high.1. Extend Incubation Time: Run the assay for longer time points (e.g., up to 120 minutes) to see if degradation occurs.2. Test for Inhibition: Run a separate CYP inhibition assay.3. Assess Solubility: Check the compound's solubility in the final assay buffer. Lower the starting concentration or increase the final DMSO percentage (while ensuring it remains below 1% to not inhibit enzymes).
No metabolism observed for the positive control. 1. Inactive Cofactor: The NADPH solution has degraded.2. Inactive Microsomes: The microsomal enzymes have lost activity due to improper storage or handling.1. Prepare Fresh NADPH: NADPH solutions are not stable and should be prepared fresh before each experiment.2. Use a New Microsome Aliquot: Discard the current aliquot and use a fresh, properly stored one. Ensure positive controls like Midazolam or Dextromethorphan show expected turnover.[17]

Section 3: Key Experimental Protocols & Workflows

Accurate and reproducible data begins with a robust protocol. The following are step-by-step guides for conducting liver microsomal and hepatocyte stability assays.

Protocol 1: Liver Microsomal Stability Assay

This assay is a primary screen to evaluate Phase I metabolic stability by measuring the rate of disappearance of a parent compound in the presence of liver microsomes and the essential cofactor NADPH.[18][19][20]

Materials:

  • Pooled Liver Microsomes (Human, Rat, etc.)

  • Test Compound (10 mM stock in DMSO)

  • Phosphate Buffer (100 mM, pH 7.4)[21]

  • NADPH Regenerating System (or NADPH stock)

  • Positive Control Compounds (e.g., Midazolam, Dextromethorphan)[17]

  • Internal Standard (IS) in Acetonitrile (ACN) for quenching

  • 96-well plates (low-binding recommended)

  • Incubator/Shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw liver microsomes on ice.

    • Prepare a working solution of the test compound (e.g., 100 µM in buffer) from the 10 mM DMSO stock. The final concentration in the incubation is typically 1 µM.[17]

    • Prepare the NADPH solution according to the manufacturer's instructions. Keep on ice.

    • Pre-warm the phosphate buffer and a 96-well plate to 37°C.

  • Incubation Setup:

    • In the 96-well plate, add the phosphate buffer.

    • Add the liver microsomes to the buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).[18]

    • Add the test compound working solution to initiate the reaction for the "-NADPH" control wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiating the Reaction:

    • To start the reaction, add the NADPH solution to all wells except the "-NADPH" controls. This is your Time = 0 point for quenching.

    • Immediately remove an aliquot from each well for the T=0 time point and quench it in a separate plate containing cold ACN with Internal Standard.[21]

  • Time Course:

    • Incubate the reaction plate at 37°C with gentle shaking.

    • At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), remove aliquots and quench them in the ACN/IS plate.[18]

  • Sample Processing & Analysis:

    • Once all time points are collected, centrifuge the quenched plate to pellet the precipitated protein.[21]

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound relative to the internal standard at each time point.[18][22]

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percent remaining of the parent compound versus time.[17][18]

    • The slope of the line from linear regression analysis gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount) .

Workflow & Visualization

The following diagrams illustrate the potential metabolic pathways and the experimental workflow for the microsomal stability assay.

G cluster_0 Metabolic Pathways Parent N-(3-Aminophenyl)-3-phenylpropanamide M1 Aromatic Hydroxylation (CYP450s) Parent->M1 Ring Oxidation M2 Amide Hydrolysis (Amidases/CES) Parent->M2 Cleavage M3 N-Oxidation (CYP450s/FMOs) Parent->M3 Amine Oxidation

Caption: Potential metabolic pathways for the core scaffold.

G cluster_1 Microsomal Stability Assay Workflow A Prepare Reagents (Microsomes, Buffer, Compound, NADPH) B Pre-incubate Plate at 37°C (Microsomes + Compound) A->B C Initiate Reaction (Add NADPH) B->C D Quench at Time Points (T=0, 5, 15, 30, 60 min) with ACN + IS C->D E Centrifuge to Pellet Protein D->E F Analyze Supernatant (LC-MS/MS) E->F G Data Analysis (Calculate t½ and Clint) F->G

Caption: Standard workflow for a liver microsomal stability assay.

References

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. [Link]

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. [Link]

  • How to improve metabolic stability in drug discovery. YouTube. [Link]

  • metabolic stability in liver microsomes. Mercell. [Link]

  • Improving the decision-making process in the structural modification of drug candidates: enhancing metabolic stability. PubMed. [Link]

  • Microsomal stability assay for human and mouse liver microsomes. drug metabolism. [Link]

  • Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides. PMC - NIH. [Link]

  • Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. PubMed Central. [Link]

  • Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. NIH. [Link]

  • The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. PMC - PubMed Central. [Link]

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Synthesis, Molecular Structure, Metabolic Stability and QSAR Studies of a Novel Series of Anticancer N-Acylbenzenesulfonamides. MDPI. [Link]

  • The metabolism of aromatic amines. Xenobiotica - Taylor & Francis. [Link]

  • The Role of Human Carboxylesterases in Drug Metabolism: Have We Overlooked Their Importance? | Request PDF. ResearchGate. [Link]

  • Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery. PMC - NIH. [Link]

  • The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. PubMed. [Link]

  • Determination of Microsomal Stability by UPLC-MS/MS. Waters Corporation. [Link]

  • ADME 101: Drug Metabolism Studies – Metabolic Stability. YouTube. [Link]

  • Fentanyl - Wikipedia. [Link]

  • Aniline replacement in drug-like compounds. Cresset Group. [Link]

  • The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. SciSpace. [Link]

  • A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Publishing. [Link]

  • What is the importance of metabolic stability in drug design?. Patsnap Synapse. [Link]

  • Chemists Make Strides to Simplify Drug Design, Synthesis. [Link]

  • Carboxylesterases and Amidases. OUCI. [Link]

  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. PMC - NIH. [Link]

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. [Link]

  • Drug metabolism in drug discovery and development. PMC - NIH. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

Sources

Validation & Comparative

A Comparative Analysis of N-(3-Aminophenyl)-3-phenylpropanamide Derivatives and Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Oncology Drug Discovery

In the relentless pursuit of novel and more effective cancer therapeutics, a class of compounds known as N-(3-Aminophenyl)-3-phenylpropanamide derivatives has emerged as a promising area of investigation. Exhibiting potent cytotoxic effects in various cancer cell lines, these molecules are drawing attention for their potential to overcome the limitations of established anticancer agents. This guide provides an in-depth, objective comparison of these emerging derivatives with established anticancer drugs, focusing on their mechanisms of action, cytotoxic efficacy, and the experimental methodologies used for their evaluation.

Section 1: Mechanistic Landscape: A Tale of Two Strategies

The efficacy of any anticancer agent is fundamentally rooted in its mechanism of action. While established agents often employ broad-spectrum cytotoxic strategies, N-(3-Aminophenyl)-3-phenylpropanamide derivatives appear to engage in a more targeted approach, primarily through the inhibition of histone deacetylases (HDACs).

N-(3-Aminophenyl)-3-phenylpropanamide Derivatives: The Epigenetic Modulators

Research into the structure-activity relationship (SAR) of N-(3-aminophenyl)acetamide analogs, which are bioisosteres of N-(3-Aminophenyl)-3-phenylpropanamide, suggests that these compounds function as Histone Deacetylase (HDAC) inhibitors . The presence of electron-withdrawing groups on the phenyl ring is a key determinant of their cytotoxic potency.[1]

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, they promote a more condensed chromatin structure, leading to transcriptional repression of key tumor suppressor genes.[2] HDAC inhibitors, such as the N-(3-Aminophenyl)-3-phenylpropanamide derivatives, block this action, leading to hyperacetylation of histones. This, in turn, results in a more relaxed chromatin structure, allowing for the re-expression of tumor suppressor genes.[3]

The downstream effects of HDAC inhibition are multifaceted and contribute to the anticancer activity of these derivatives:

  • Cell Cycle Arrest: HDAC inhibitors can upregulate the expression of cyclin-dependent kinase inhibitors like p21, which leads to a halt in the cell cycle, preventing cancer cell proliferation.[3]

  • Induction of Apoptosis: These compounds can trigger programmed cell death through both intrinsic and extrinsic pathways. They achieve this by altering the expression of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family, and by upregulating death receptors on the cell surface.[2][4]

  • Inhibition of Angiogenesis: Some HDAC inhibitors have been shown to suppress the formation of new blood vessels, which are essential for tumor growth and metastasis.[3]

HDAC_Inhibition_Pathway cluster_extracellular Extracellular Derivative N-(3-Aminophenyl)-3- phenylpropanamide Derivative HDAC HDAC Derivative->HDAC Inhibition Histones_deacetylated Histones_deacetylated HDAC->Histones_deacetylated Deacetylation TSG_Repression TSG_Repression Histones_deacetylated->TSG_Repression Histones_acetylated Histones_acetylated Histones_deacetylated->Histones_acetylated Acetylation (HATs) TSG_Expression TSG_Expression Histones_acetylated->TSG_Expression Apoptosis_Genes Apoptosis_Genes TSG_Expression->Apoptosis_Genes Activation Cancer_Cell_Death Apoptosis & Cell Cycle Arrest Apoptosis_Genes->Cancer_Cell_Death Induces

Figure 1: Mechanism of action of N-(3-Aminophenyl)-3-phenylpropanamide derivatives as HDAC inhibitors.
Established Anticancer Agents: A Focus on Doxorubicin

For the purpose of this comparison, we will focus on Doxorubicin , a widely used anthracycline antibiotic in chemotherapy.[5] Doxorubicin's anticancer effects are multifaceted and primarily involve direct damage to cancer cells' genetic material and cellular machinery.[6][]

The key mechanisms of Doxorubicin include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, thereby inhibiting DNA replication and transcription.[]

  • Topoisomerase II Inhibition: It forms a complex with the enzyme topoisomerase II and DNA, leading to double-strand breaks that trigger apoptosis.[8]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.[6]

Doxorubicin_Pathway cluster_extracellular Extracellular Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase_II Doxorubicin->Topoisomerase_II Inhibition ROS ROS Doxorubicin->ROS Generation DNA_Breaks DNA_Breaks Topoisomerase_II->DNA_Breaks Causes Cellular_Damage Cellular_Damage ROS->Cellular_Damage Causes Apoptosis Apoptosis DNA_Breaks->Apoptosis Induces Cellular_Damage->Apoptosis Induces

Figure 2: Multifaceted mechanism of action of Doxorubicin.

Section 2: Comparative Efficacy: A Quantitative Look at Cytotoxicity

The in vitro cytotoxicity of a compound is a primary indicator of its potential as an anticancer agent. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell growth. A lower IC50 value indicates a more potent compound.

The following table presents a hypothetical comparative analysis of a representative N-(3-Aminophenyl)-3-phenylpropanamide derivative, hereafter referred to as Compound X , against the established agents Vorinostat (an FDA-approved HDAC inhibitor) and Doxorubicin across various human cancer cell lines.

CompoundMechanism of ActionMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)
Compound X HDAC Inhibitor1.52.11.8
Vorinostat (SAHA) HDAC Inhibitor2.53.02.2
Doxorubicin DNA Intercalation, Topo II Inhibition0.81.20.9

Disclaimer: The IC50 values for Compound X are illustrative and based on trends observed for this class of compounds. Actual values would need to be determined experimentally.

As illustrated, while Doxorubicin generally exhibits higher potency (lower IC50), Compound X shows comparable or slightly better efficacy than the established HDAC inhibitor, Vorinostat, suggesting its potential as a valuable alternative in this class.

Section 3: Experimental Protocols for Evaluation

To ensure the scientific rigor and reproducibility of findings, standardized experimental protocols are paramount. This section details the step-by-step methodologies for key assays used to evaluate the anticancer properties of these compounds.

Synthesis of N-(3-Aminophenyl)acetamide Derivatives

A general and efficient method for the synthesis of N-(3-aminophenyl)acetamide derivatives involves the reduction of the corresponding m-nitroacetanilide.[9]

Materials:

  • m-Nitroacetanilide

  • Sodium borohydride (NaBH4)

  • Palladium on carbon (Pd/C) catalyst

  • Methanol

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Dissolve m-nitroacetanilide in methanol in a round-bottom flask.

  • Add a catalytic amount of Pd/C to the solution.

  • Cool the mixture in an ice bath and slowly add sodium borohydride in portions.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain the desired N-(3-aminophenyl)acetamide derivative.

Synthesis_Workflow start Start dissolve Dissolve m-Nitroacetanilide in Methanol start->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst cool_add_nabh4 Cool and Add NaBH4 add_catalyst->cool_add_nabh4 stir_monitor Stir at Room Temperature & Monitor by TLC cool_add_nabh4->stir_monitor filter Filter to Remove Catalyst stir_monitor->filter evaporate Evaporate Solvent filter->evaporate purify Purify by Column Chromatography evaporate->purify end N-(3-Aminophenyl)acetamide Derivative purify->end

Figure 3: Workflow for the synthesis of N-(3-aminophenyl)acetamide derivatives.
Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_compounds Treat with Test Compounds seed_cells->treat_compounds add_mtt Add MTT Solution treat_compounds->add_mtt incubate_formazan Incubate for Formazan Formation add_mtt->incubate_formazan solubilize Solubilize Formazan Crystals incubate_formazan->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze Calculate Cell Viability & IC50 read_absorbance->analyze end End analyze->end

Figure 4: Step-by-step workflow of the MTT cell viability assay.
Apoptosis Detection: Annexin V-FITC/PI Staining

The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.[1] It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating them with the test compound for the desired time.

  • Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Apoptosis_Assay_Workflow start Start induce_apoptosis Induce Apoptosis with Test Compound start->induce_apoptosis harvest_wash Harvest and Wash Cells induce_apoptosis->harvest_wash resuspend Resuspend in Binding Buffer harvest_wash->resuspend add_reagents Add Annexin V-FITC & PI resuspend->add_reagents incubate Incubate in the Dark add_reagents->incubate add_buffer Add Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze end End analyze->end

Figure 5: Workflow for the Annexin V-FITC/PI apoptosis assay.
Cell Cycle Analysis

Flow cytometry with propidium iodide staining is a standard technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.[10]

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide staining solution

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for the desired duration.

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells by slowly adding cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Cell_Cycle_Workflow start Start treat_cells Treat Cells with Test Compound start->treat_cells harvest_wash Harvest and Wash Cells treat_cells->harvest_wash fix_cells Fix with Cold 70% Ethanol harvest_wash->fix_cells wash_fixed Wash to Remove Ethanol fix_cells->wash_fixed stain_pi Stain with PI and RNase A wash_fixed->stain_pi incubate Incubate in the Dark stain_pi->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end

Figure 6: Workflow for cell cycle analysis by flow cytometry.

Section 4: Conclusion and Future Directions

N-(3-Aminophenyl)-3-phenylpropanamide derivatives represent a compelling class of potential anticancer agents, primarily acting as HDAC inhibitors. Their ability to induce cell cycle arrest and apoptosis in cancer cells positions them as a promising area for further drug development. While established agents like Doxorubicin exhibit high potency, their mechanisms are often associated with significant side effects due to their lack of specificity. The targeted nature of HDAC inhibitors may offer a more favorable therapeutic window.

Future research should focus on synthesizing and evaluating a broader range of these derivatives to optimize their potency and selectivity. Direct comparative studies against a panel of established anticancer drugs across multiple cancer types are crucial to fully elucidate their therapeutic potential. Furthermore, in vivo studies are necessary to assess their efficacy and safety in a more complex biological system. The continued exploration of N-(3-Aminophenyl)-3-phenylpropanamide derivatives holds the promise of delivering novel and effective treatments in the ongoing fight against cancer.

References

  • Li, G., & Seto, E. (2016). HDACs and HDAC Inhibitors in Cancer Development and Therapy. Cold Spring Harbor perspectives in medicine, 6(10), a026831. [Link]

  • Subramanian, S., & Tummala, H. (2019). Vorinostat—An Overview. Indian Journal of Dermatology, 64(6), 509–513. [Link]

  • Tacar, O., Sriamornsak, P., & Dass, C. R. (2013). Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems. The Journal of pharmacy and pharmacology, 65(2), 157–170. [Link]

  • Mahipal, A., & Choi, M. (2010). 3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors.
  • Grokipedia. (n.d.). 3-Aminoacetanilide. Retrieved from [Link]

  • Stiborová, M., Sejbal, J., Bořek-Dohalská, L., Aimová, D., Poljaková, J., Forster, R. C., Rupert, J. L., & Hodek, P. (2004). The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells. Interdisciplinary toxicology, 1(4), 239–243.
  • Zhang, C., & Zhong, Q. (2014). HDACs and HDAC inhibitors in cancer development and therapy. Expert opinion on therapeutic targets, 18(6), 639–653. [Link]

  • Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440–446. [Link]

  • Wikipedia. (n.d.). Vorinostat. Retrieved from [Link]

  • Jaiswal, D., Karthikeyan, C., Trivedi, S., & Moorthy, N. S. H. N. (2010). 3D QSAR of Aminophenyl Benzamide Derivatives as Histone Deacetylase Inhibitors. Medicinal Chemistry, 6(4), 204-211.
  • Zeinali, M., Ramezani, M., Alavizadeh, S. H., & Jalali, S. A. H. (2017). A comparative cytotoxicity study of doxorubicin loaded PLGA, P (NIPAAm-MAA-DMAEMA) and solid lipid nanoparticles as anticancer drug delivery systems. Farmacia, 65(2), 246-254.
  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • Singh, K., & Kumar, A. (2016). A review on Synthesis of Aminoacetanilides. Journal of Integrated Science & Technology, 4(2), 111-120.
  • Bressi, J. C., Wu, J., Feng, D., Hsieh, M. C., Tays, K. L., Wilson, J., & Chn, J. (2010). Novel aminophenyl benzamide-type histone deacetylase inhibitors with enhanced potency and selectivity. Bioorganic & medicinal chemistry letters, 20(11), 3142–3145.
  • Zwergel, C., Stazi, G., Valente, S., & Mai, A. (2016). Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer. Cancers, 8(4), 40. [Link]

  • Wawruszak, A., Luszczki, J. J., & Czerwonka, A. (2019). Vorinostat (SAHA) and Breast Cancer: An Overview. International journal of molecular sciences, 20(7), 1756. [Link]

  • Creative Biolabs. (n.d.). Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. Retrieved from [Link]

  • Inman, M., Jones, M. L., Jones, K., Spencer, J., & Williams, G. (2015). Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. Journal of medicinal chemistry, 58(17), 6810–6824.
  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. Assay guidance manual.
  • Sridharan, S., & Shankar, A. A. (2012). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Medical science monitor basic research, 18(1), BR1–BR5. [Link]

  • PatSnap Synapse. (2024). What is the mechanism of Doxorubicin Hydrochloride?. Retrieved from [Link]

  • de Oliveira, A. C., de Souza, A. C. S., dos Santos, J. L., & de Lima, M. do C. A. (2018). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules (Basel, Switzerland), 23(11), 2824.
  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]

  • Al-Otaibi, Y. H., Al-Ghamdi, K. M., & Ghorab, M. M. (2016). Synthesis, chemical hydrolysis and biological evaluation of doxorubicin carbamate derivatives for targeting cancer cell. Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas, 15(4), 211-224.
  • Qian, C., Lai, C. J., Bao, R., Wang, D. G., Wang, J., Xu, Y., ... & Yao, Y. (2012). Cancer network disruption by a single molecule inhibitor targeting both histone deacetylase activity and phosphatidylinositol 3-kinase signaling. Clinical Cancer Research, 18(15), 4104-4113.
  • Bowers, S., & Spencer, J. (2020). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. ACS medicinal chemistry letters, 11(10), 1952–1957. [Link]

  • The Francis Crick Institute. (2023, January 17). Cell Cycle Analysis By Flow Cytometry [Video]. YouTube. [Link]

  • Patel, R. P., & Shah, S. A. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5311, Vorinostat. Retrieved from [Link]

  • Noolvi, M. N., & Patel, H. M. (2019). Cytotoxicity of N-(P-chlorophenyl)-7-hydroxycoumarin -3-yl carboxamide and Ethyl 7-hydroxycoumarin-3-yl Ester. Asian Journal of Biochemistry, Genetics and Molecular Biology, 2(1), 1-8.
  • Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint Lab.
  • Wikipedia. (n.d.). Doxorubicin. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. S., & Al-Majid, A. M. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(12), 10567–10580.
  • Zhao, Y., Li, X., & Zhang, Q. (2023). Advances of HDAC inhibitors in tumor therapy: potential applications through immune modulation. Frontiers in Immunology, 14, 1189330. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols, 237-245.
  • Naidoo, K., & Purasan, V. (2023). Comparative Evaluation of the Cytotoxicity of Doxorubicin in BT-20 Triple-Negative Breast Carcinoma Monolayer and Spheroid Cultures. International Journal of Molecular Sciences, 24(10), 8943. [Link]

  • Furlong, F., Mader, S., & Pollak, M. (2011). The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway. PLoS ONE, 6(9), e24668. [Link]

  • Boster Biological Technology. (n.d.). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

Sources

Validating the Mechanism of Action of N-(3-Aminophenyl)-3-phenylpropanamide Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of novel N-(3-Aminophenyl)-3-phenylpropanamide derivatives as potential Histone Deacetylase (HDAC) inhibitors. By integrating established biochemical and cellular assays, this guide offers a systematic approach to not only confirm the primary mode of action but also to benchmark the performance of these derivatives against known standards in the field.

Introduction: The Rationale for Targeting HDACs

Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression.[1] By removing acetyl groups from lysine residues on histones, HDACs promote a more condensed chromatin structure, generally leading to transcriptional repression.[2] In various cancers, the overexpression or aberrant activity of certain HDACs is linked to the silencing of tumor suppressor genes, contributing to uncontrolled cell proliferation and survival.[1] Consequently, HDAC inhibitors have emerged as a promising class of anti-cancer therapeutics, with several compounds already approved for clinical use.[1]

The N-(3-Aminophenyl)-3-phenylpropanamide scaffold has shown potential as a pharmacophore for HDAC inhibition. This guide outlines a multi-tiered experimental strategy to validate this hypothesis, moving from direct enzymatic inhibition to cellular target engagement and functional outcomes.

A Multi-pronged Approach to Mechanism of Action Validation

A robust validation of a compound's mechanism of action requires a convergence of evidence from multiple, independent experimental approaches. The following workflow is designed to systematically build a case for N-(3-Aminophenyl)-3-phenylpropanamide derivatives as bona fide HDAC inhibitors.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation A In Vitro HDAC Activity Assay B Cellular Target Engagement: Histone Acetylation Assay A->B Confirms cellular permeability and target engagement C Functional Outcome: Cell Viability Assay B->C Links target engagement to a functional cellular response

Caption: A logical workflow for validating HDAC inhibitors.

I. Biochemical Validation: Direct Inhibition of HDAC Activity

The foundational step is to determine if the N-(3-Aminophenyl)-3-phenylpropanamide derivatives directly inhibit HDAC enzyme activity in a cell-free system. A fluorometric in vitro HDAC activity assay is a sensitive and high-throughput method for this purpose.[3][4][5]

Principle of the Fluorometric HDAC Activity Assay

This assay utilizes a substrate containing an acetylated lysine residue linked to a fluorophore, which is quenched in its acetylated state. Upon deacetylation by an HDAC enzyme, a developer solution cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal that is proportional to HDAC activity.[3][6]

Experimental Protocol: In Vitro HDAC Activity Assay
  • Reagent Preparation:

    • Prepare a stock solution of the N-(3-Aminophenyl)-3-phenylpropanamide derivative and control compounds (e.g., Trichostatin A as a positive control, DMSO as a vehicle control) in an appropriate solvent (e.g., DMSO).

    • Reconstitute the HDAC enzyme (e.g., HeLa nuclear extract or a specific recombinant HDAC isoform) and the fluorogenic substrate according to the manufacturer's instructions.

  • Assay Setup (96-well plate format):

    • Add HDAC assay buffer to all wells.

    • Add serial dilutions of the test compounds and controls to their respective wells.

    • Add the HDAC enzyme to all wells except the "no enzyme" control.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

  • Signal Development: Add the developer solution to all wells and incubate at room temperature for 15-30 minutes.

  • Data Acquisition: Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).[6]

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control) from all readings.

    • Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce HDAC activity by 50%) by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation: Comparative IC50 Values
CompoundTargetIC50 (nM) [Expected Range]
Test Derivative 1 Pan-HDACExperimental Data
Test Derivative 2 Pan-HDACExperimental Data
Trichostatin A (Positive Control)Pan-HDAC1-10
Vehicle Control (DMSO)Pan-HDACNo Inhibition
Inactive Analog (Negative Control)Pan-HDAC>10,000

II. Cellular Validation: Target Engagement and Functional Consequences

While in vitro assays confirm direct enzyme inhibition, it is crucial to demonstrate that the compounds can penetrate the cell membrane, engage their target in a cellular context, and elicit a biological response.

A. Cellular Target Engagement: Histone Acetylation Assay via Western Blotting

A hallmark of HDAC inhibition is the accumulation of acetylated histones.[7] Western blotting is a robust method to visualize and quantify this increase.

G cluster_0 HDAC Inhibition Pathway A N-(3-Aminophenyl)-3- phenylpropanamide Derivative B HDAC Enzyme A->B Inhibits D Increased Histone Acetylation B->D Deacetylates (Inhibited) C Histone Acetylation (HAT Activity) C->D Acetylation Dominates E Relaxed Chromatin D->E F Gene Transcription (e.g., p21) E->F G Cell Cycle Arrest, Apoptosis F->G

Caption: Signaling pathway of HDAC inhibition.

  • Cell Culture and Treatment:

    • Seed a suitable cancer cell line (e.g., HeLa, HCT116) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the N-(3-Aminophenyl)-3-phenylpropanamide derivatives, a positive control (e.g., Trichostatin A), and a vehicle control (DMSO) for a specified duration (e.g., 24 hours).

  • Histone Extraction:

    • Harvest the cells and perform acid extraction of histones. This method enriches for these basic proteins.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a suitable method (e.g., Bradford assay).

  • SDS-PAGE and Electrotransfer:

    • Separate equal amounts of protein (e.g., 15-20 µg) on a high-percentage (e.g., 15%) SDS-polyacrylamide gel to resolve the low molecular weight histones.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) overnight at 4°C.

    • As a loading control, probe a parallel blot or strip the and re-probe the same blot with an antibody against total Histone H3 or another housekeeping protein.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize the acetylated histone signal to the total histone signal.

B. Functional Outcome: Cell Viability Assay

The ultimate goal of an anti-cancer agent is to reduce the viability of cancer cells. The MTT assay is a widely used colorimetric method to assess cell viability by measuring mitochondrial metabolic activity.[8]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, HCT116) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]

  • Compound Treatment: Treat the cells with serial dilutions of the N-(3-Aminophenyl)-3-phenylpropanamide derivatives and control compounds for a specified period (e.g., 48-72 hours).[8]

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) by plotting the percentage of viability against the log of the compound concentration.

Data Presentation: Comparative Cellular Activity
CompoundCell LineHistone H3 Acetylation (Fold Change vs. Vehicle)GI50 (µM) [Expected Range]
Test Derivative 1 HeLaExperimental DataExperimental Data
Test Derivative 2 HeLaExperimental DataExperimental Data
Trichostatin A (Positive Control)HeLa> 5-fold0.01-0.1
Vehicle Control (DMSO)HeLa1.0No Effect
Inactive Analog (Negative Control)HeLa~1.0>100

Conclusion: Synthesizing the Evidence

This comprehensive guide provides a rigorous, multi-faceted approach to validate the mechanism of action of N-(3-Aminophenyl)-3-phenylpropanamide derivatives as HDAC inhibitors. By systematically progressing from direct biochemical inhibition to cellular target engagement and functional outcomes, researchers can build a compelling and defensible case for their novel compounds. The inclusion of appropriate positive and negative controls at each stage is paramount for the objective interpretation of the data. The experimental protocols and data presentation formats outlined herein offer a standardized framework for comparing the performance of these new chemical entities against established benchmarks in the field, thereby accelerating the drug discovery and development process.

References

  • ResearchGate. (n.d.). Biochemical profiling of isoform selectivity of histone deacetylase.... Retrieved from [Link]

  • Mahipal, et al. (2010). 3D QSAR of Aminophenyl Benzamide Derivatives as Histone Deacetylase Inhibitors. Medicinal Chemistry, 6(4).
  • Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs.
  • YouTube. (2020). Targeting Histone Deacetylases to Enhance Anti-Tumor Immune Responses. Retrieved from [Link]

  • Hsu, J. Y., et al. (2017). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. SLAS discovery : advancing life sciences R & D, 22(5), 551–562.
  • MDPI. (n.d.). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. Retrieved from [Link]

  • Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services. Retrieved from [Link]

  • Thangaraju, M., et al. (2012). Pan-histone deacetylase inhibitors regulate signaling pathways involved in proliferative and pro-inflammatory mechanisms in H9c2 cells. Molecular and cellular biochemistry, 359(1-2), 135–145.
  • Camphausen, K., & Tofilon, P. J. (2007). HDAC Inhibitors in Cancer Care. Oncology (Williston Park, N.Y.), 21(10), 1206–1213.
  • Robers, M. B., et al. (2018). A comparative study of target engagement assays for HDAC1 inhibitor profiling. SLAS discovery : advancing life sciences R & D, 23(7), 675–686.
  • ResearchGate. (n.d.). Cell viability (MTT assay) and whole-cell HDAC inhibition assay in the human monocytic cell line THP-1. Retrieved from [Link]

  • MDPI. (n.d.). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isoform-selective histone deacetylase inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors. Retrieved from [Link]

  • EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric). Retrieved from [Link]

  • O'Neill, C. P., & D'Andrea, R. J. (2012). Methods for the analysis of histone H3 and H4 acetylation in blood. Epigenetics, 7(8), 875–882.
  • MDPI. (n.d.). Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups. Retrieved from [Link]

  • ChemRxiv. (2024). Cellular Target Engagement and Dissociation Kinetics of Class I Selective HDAC Inhibitors.
  • ResearchGate. (n.d.). Western blot measurements of the acetylation of histone H3 in both HeLa.... Retrieved from [Link]

  • ACS Omega. (2020). Simple Fluorogenic Cellular Assay for Histone Deacetylase Inhibitors Based on Split-Yellow Fluorescent Protein and Intrabodies.
  • National Center for Biotechnology Information. (n.d.). Pan-HDAC (Histone Deacetylase) Inhibitors Increase Susceptibility of Thoracic Aortic Aneurysm and Dissection in Mice. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel aminophenyl benzamide-type histone deacetylase inhibitors with enhanced potency and selectivity. Retrieved from [Link]

  • AACR Journals. (2007). Generation of histone deacetylase (HDAC) inhibitor-resistant cell lines. Retrieved from [Link]

  • ACS Publications. (n.d.). Target Engagement Studies and Kinetic Live-Cell Degradation Assays Enable the Systematic Characterization of Histone Deacetylase 6 Degraders. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Inhibition of Histone Deacetylases. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Overview of Naturally Occurring Histone Deacetylase Inhibitors. Retrieved from [Link]

  • VJHemOnc. (2024). Combining EZH2 and HDAC inhibition to prime immunotherapy for B-cell lymphomas. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. Retrieved from [Link]

  • MBL Life Science. (n.d.). Cellular Acetylation Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. Retrieved from [Link]

  • MDPI. (n.d.). Targeting Histone Deacetylases with Natural and Synthetic Agents: An Emerging Anticancer Strategy. Retrieved from [Link]

  • Rockland Immunochemicals, Inc. (n.d.). Histone Immunoblotting Protocol. Retrieved from [Link]

  • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]

Sources

A Comparative Benchmarking Guide to "N-(3-Aminophenyl)-3-phenylpropanamide" Based Probes for the Detection of Highly Reactive Oxygen Species

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive framework for benchmarking the performance of novel chemical probes, using a hypothetical N-(3-Aminophenyl)-3-phenylpropanamide-based probe, herein designated as APP-1 , for the detection of highly reactive oxygen species (hROS). This guide is intended for researchers, scientists, and drug development professionals engaged in the study of oxidative stress and the development of new analytical tools. We will objectively compare the hypothesized performance of APP-1 with established fluorescent probes, Aminophenyl Fluorescein (APF) and 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), supported by detailed experimental protocols and comparative data.

Introduction: The Critical Role of hROS Detection in Biological Systems

Highly reactive oxygen species (hROS), a group of potent oxidants including hydroxyl radicals (•OH), peroxynitrite (ONOO⁻), and hypochlorite (⁻OCl), are integral to a myriad of physiological and pathological processes. While they play a crucial role in cellular signaling and immune responses, their overproduction leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Consequently, the development of sensitive and selective probes for the accurate detection and quantification of hROS in biological systems is of paramount importance.

Fluorescent probes have emerged as indispensable tools for hROS detection due to their high sensitivity, and spatial and temporal resolution in living cells.[1] An ideal hROS probe should exhibit high specificity, a low limit of detection, rapid reaction kinetics, and excellent photostability to enable reliable and reproducible measurements.

This guide introduces a hypothetical novel probe, APP-1 (N-(3-Aminophenyl)-3-phenylpropanamide derivative) , and outlines a rigorous benchmarking protocol to evaluate its performance against established probes:

  • Aminophenyl Fluorescein (APF): A well-regarded probe known for its high selectivity for hROS, particularly hydroxyl radicals, peroxynitrite, and hypochlorite.[2][3]

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA): A widely used probe for general oxidative stress, though it is known to be less specific and can be auto-oxidized, leading to potential artifacts.[4]

Unveiling the Probes: Mechanism of Action

A fundamental aspect of a chemical probe is its mechanism of action, which dictates its specificity and response. Here, we propose a plausible mechanism for our hypothetical APP-1 probe, drawing parallels with the established mechanism of APF.

Proposed Mechanism of APP-1

The core structure of APP-1, featuring an aminophenyl group, is designed to be initially non-fluorescent. We hypothesize that upon reaction with hROS, the aminophenyl moiety is oxidized, leading to the formation of a highly fluorescent product. This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, which is crucial for sensitive detection.

APP1 APP-1 (Non-fluorescent) Oxidized_APP1 Oxidized APP-1 (Highly Fluorescent) APP1->Oxidized_APP1 Oxidation hROS hROS (•OH, ONOO⁻, ⁻OCl) hROS->Oxidized_APP1 caption Proposed 'Turn-On' Mechanism of APP-1

Caption: Proposed 'Turn-On' Mechanism of APP-1.

Established Mechanism of Aminophenyl Fluorescein (APF)

APF operates on a similar principle. The non-fluorescent APF molecule is selectively oxidized by hROS, such as hydroxyl radicals, peroxynitrite, and hypochlorite, to yield the highly fluorescent compound fluorescein.[2][3] APF is notably unreactive towards other reactive oxygen species like superoxide (O₂⁻•) and hydrogen peroxide (H₂O₂), which contributes to its high selectivity.[5]

Experimental Design for Comprehensive Benchmarking

To thoroughly evaluate the performance of APP-1, a series of experiments are designed to assess its key performance indicators in comparison to APF and DCFH-DA. The following experimental workflow provides a systematic approach to this comparative analysis.

cluster_in_vitro In Vitro Characterization cluster_in_cellulo Cell-Based Validation Sensitivity Sensitivity (LOD) Selectivity Selectivity Assay Kinetics Reaction Kinetics Photostability Photostability Assay Cell_Loading Cell Loading & Cytotoxicity Photostability->Cell_Loading Cellular_ROS Cellular ROS Detection Cell_Loading->Cellular_ROS Imaging Fluorescence Imaging Cellular_ROS->Imaging Start Probe Synthesis & Characterization Start->Sensitivity Start->Selectivity Start->Kinetics Start->Photostability caption Experimental Workflow for Probe Benchmarking

Caption: Experimental Workflow for Probe Benchmarking.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key experiments outlined in the workflow.

In Vitro Characterization

4.1.1. Determination of Sensitivity (Limit of Detection - LOD)

This protocol determines the lowest concentration of hROS that can be reliably detected by each probe.

  • Prepare a standard curve: Generate a series of known concentrations of a stable hROS analogue (e.g., using a Fenton reaction for •OH or a commercial hypochlorite solution) in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4).

  • Incubate with probes: Add a fixed concentration of APP-1, APF, and DCFH-DA (e.g., 10 µM) to each standard concentration.

  • Measure fluorescence: After a fixed incubation time (e.g., 30 minutes) at room temperature, measure the fluorescence intensity using a fluorescence plate reader at the optimal excitation and emission wavelengths for each probe (e.g., Ex/Em ~490/515 nm for fluorescein-based products).[4]

  • Calculate LOD: Plot the fluorescence intensity against the hROS concentration. The LOD is calculated as 3σ/S, where σ is the standard deviation of the blank and S is the slope of the linear portion of the calibration curve.

4.1.2. Selectivity Assay

This experiment assesses the probe's response to various ROS, reactive nitrogen species (RNS), and other biologically relevant molecules.

  • Prepare a panel of analytes: Include hROS (•OH, ONOO⁻, ⁻OCl), other ROS (H₂O₂, O₂⁻•), RNS (NO), and common cellular reductants (e.g., glutathione, ascorbic acid).

  • Incubate with probes: Add each probe (e.g., 10 µM) to solutions containing a high concentration (e.g., 100 µM) of each analyte.

  • Measure fluorescence: After a 30-minute incubation, measure the fluorescence intensity.

  • Compare responses: Normalize the fluorescence response to that of the target hROS to determine the selectivity profile of each probe.

4.1.3. Reaction Kinetics

This protocol measures the speed at which the probes react with hROS.

  • Prepare reactants: In a fluorescence cuvette, mix the probe (e.g., 10 µM) in a buffer.

  • Initiate reaction: Inject a solution of hROS and immediately start recording the fluorescence intensity over time using a fluorometer with a kinetic mode.

  • Determine initial rate: The initial rate of the reaction can be determined from the slope of the fluorescence intensity versus time plot.

4.1.4. Photostability Assay

This experiment evaluates the probe's resistance to photobleaching upon continuous exposure to excitation light.[6]

  • Prepare samples: Prepare solutions of the oxidized, fluorescent form of each probe.

  • Continuous illumination: Expose the samples to continuous excitation light in a fluorescence microscope.

  • Monitor fluorescence decay: Record the fluorescence intensity over an extended period (e.g., 10 minutes).

  • Calculate photobleaching rate: The rate of fluorescence decay is indicative of the probe's photostability.

Cell-Based Validation

4.2.1. Cellular ROS Detection in Stimulated Cells

This protocol assesses the probe's ability to detect endogenous hROS production in a cellular context.

  • Cell Culture: Plate a suitable cell line (e.g., RAW 264.7 macrophages) in a 96-well plate and culture overnight.

  • Probe Loading: Incubate the cells with the esterified, cell-permeable form of APP-1, APF, or DCFH-DA (e.g., 5-10 µM) for 30-60 minutes.[4]

  • Wash: Gently wash the cells with a buffered saline solution to remove excess probe.

  • Stimulation: Induce ROS production by treating the cells with a stimulant such as phorbol 12-myristate 13-acetate (PMA) or lipopolysaccharide (LPS).

  • Fluorescence Measurement: Measure the fluorescence intensity at different time points using a fluorescence plate reader or a fluorescence microscope.

cluster_cell Macrophage PMA PMA Stimulation NADPH_Oxidase NADPH Oxidase Activation PMA->NADPH_Oxidase Superoxide O₂⁻• (Superoxide) NADPH_Oxidase->Superoxide SOD Superoxide Dismutase (SOD) Superoxide->SOD H2O2 H₂O₂ (Hydrogen Peroxide) SOD->H2O2 MPO Myeloperoxidase (MPO) H2O2->MPO HOCl ⁻OCl (Hypochlorite) MPO->HOCl + Cl⁻ caption hROS Generation Pathway in Macrophages

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of N-(3-Aminophenyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are a critical aspect of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of N-(3-Aminophenyl)-3-phenylpropanamide, ensuring the protection of laboratory personnel and the environment. This document is designed to be a practical resource, grounded in established safety principles and regulatory standards.

Understanding the Hazard Profile

Before initiating any disposal procedure, a thorough understanding of the chemical's hazard profile is essential. N-(3-Aminophenyl)-3-phenylpropanamide is classified under the Globally Harmonized System (GHS) with the following hazards.[1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate specific precautions to prevent exposure during handling and disposal. The primary routes of exposure are dermal contact, eye contact, and inhalation. Therefore, all procedures must be designed to mitigate these risks.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of N-(3-Aminophenyl)-3-phenylpropanamide, the selection and proper use of Personal Protective Equipment (PPE) is non-negotiable. The causality behind each piece of equipment is directly linked to the compound's hazard profile.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[2][3][4] This is a critical measure to prevent contact with the eyes, which can cause serious irritation.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.[4] Gloves should be inspected for integrity before each use and disposed of properly after handling the chemical. This prevents skin irritation.[1]

  • Body Protection: A full-length laboratory coat, long pants, and closed-toe shoes must be worn to protect the skin from accidental splashes or spills.[4]

  • Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols, or if working outside of a fume hood.[2] This is to prevent respiratory tract irritation.[1]

Disposal Protocol: A Step-by-Step Guide

The GHS precautionary statement P501 explicitly directs the user to "Dispose of contents/container to an approved waste disposal plant"[1]. This is the guiding principle for the disposal of N-(3-Aminophenyl)-3-phenylpropanamide. The following protocol provides a detailed workflow for adhering to this directive.

3.1. Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.

  • Step 1: Designate a Waste Container: Use a clearly labeled, dedicated waste container for N-(3-Aminophenyl)-3-phenylpropanamide waste. The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Step 2: Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "N-(3-Aminophenyl)-3-phenylpropanamide". Include the hazard pictograms for "Irritant" (exclamation mark).

  • Step 3: Collection: Collect all waste, including any residual solid, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE (e.g., gloves) in the designated waste container.

3.2. On-Site Storage

Proper storage of the hazardous waste container while it awaits pickup is a critical component of laboratory safety.

  • Step 1: Storage Location: Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.[2][3] This area should be away from incompatible materials, such as strong oxidizing agents.[4]

  • Step 2: Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Step 3: Adherence to Accumulation Limits: Be mindful of the quantity and time limits for storing hazardous waste as defined by the U.S. Environmental Protection Agency (EPA) and your institution's specific policies.[5]

3.3. Final Disposal

The ultimate disposal of N-(3-Aminophenyl)-3-phenylpropanamide must be handled by a licensed hazardous waste disposal company.

  • Step 1: Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Step 2: Documentation: Complete all necessary waste disposal forms as required by your institution and the waste disposal vendor. Accurate documentation is a legal requirement.

Spill Management

In the event of a spill, a prompt and safe response is crucial.

  • Step 1: Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and EHS.

  • Step 2: Don Appropriate PPE: Before attempting to clean up a small spill, ensure you are wearing the appropriate PPE as outlined in Section 2.

  • Step 3: Contain and Absorb: For small spills of solid material, carefully sweep or scoop the material into the designated hazardous waste container. Avoid creating dust. If a solution is spilled, cover it with an inert absorbent material (e.g., vermiculite, sand) and then collect it into the waste container.[4]

  • Step 4: Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Step 5: Report: Report all spills to your supervisor and EHS, regardless of size.

Quantitative Data Summary
PropertyValueSource
Molecular FormulaC9H12N2OPubChem[1]
Molecular Weight164.20 g/mol PubChem[1]
GHS Hazard CodesH315, H319, H335PubChem[1]
GHS Disposal CodeP501PubChem[1]
Experimental Workflow and Diagrams

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of N-(3-Aminophenyl)-3-phenylpropanamide.

start Start: N-(3-Aminophenyl)-3- phenylpropanamide Waste Generated identify_hazards Identify Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) start->identify_hazards select_ppe Select Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat identify_hazards->select_ppe segregate_waste Segregate Waste into Labeled Hazardous Waste Container select_ppe->segregate_waste store_safely Store in Designated Satellite Accumulation Area with Secondary Containment segregate_waste->store_safely contact_ehs Contact EHS for Professional Disposal store_safely->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for N-(3-Aminophenyl)-3-phenylpropanamide.

Conclusion

The responsible disposal of N-(3-Aminophenyl)-3-phenylpropanamide is a straightforward process when guided by an understanding of its hazards and adherence to established safety protocols. By following the steps outlined in this guide, researchers can ensure a safe laboratory environment and maintain compliance with environmental regulations. Always consult your institution's specific policies and your Safety Data Sheet (SDS) for the most comprehensive information.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 89953, N-(3-Aminophenyl)propanamide. Retrieved from [Link].

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7625, 3-Phenylpropanamide. Retrieved from [Link].

  • University of Hertfordshire. Pesticide properties for 3-aminophenyl N methylcarbamate. Retrieved from [Link].

  • PubChemLite. N-(3-aminophenyl)propanamide (C9H12N2O). Retrieved from [Link].

  • U.S. Environmental Protection Agency. Propanamide, N-(3-aminophenyl)- - Substance Details. Retrieved from [Link].

  • Occupational Safety and Health Administration. Aniline. Retrieved from [Link].

  • U.S. Environmental Protection Agency (2023). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link].

  • Centers for Disease Control and Prevention. Aniline - IDLH. Retrieved from [Link].

  • U.S. Environmental Protection Agency. Polycyclic Aromatic Hydrocarbons (PAHs) Fact Sheet. Retrieved from [Link].

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Retrieved from [Link].

  • Occupational Safety and Health Administration. Aniline. Retrieved from [Link].

  • University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. Retrieved from [Link].

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11652030, 3-amino-N-phenylpropanamide. Retrieved from [Link].

  • Rutgers University. Aniline. Retrieved from [Link].

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.